molecular formula C6H13Br2N3S B1667265 Amthamine dihydrobromide CAS No. 142457-00-9

Amthamine dihydrobromide

Número de catálogo: B1667265
Número CAS: 142457-00-9
Peso molecular: 319.06 g/mol
Clave InChI: XFXNNOPUDSFVJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selective H2 agonist (pKi = 5.2). Weak antagonist of H3 and displays no activity at H1. Increases gastric acid secretion. Additionally increases blood pressure.>Amthamine is a histamine H2 receptor agonist (pD2 = 6.21 in isolated guinea pig atria). It is selective for H2 over H3 receptors (pD2 = 4.7 in isolated guinea pig ileum). Amthamine increases heart rate in spontaneously beating isolated guinea pig atria (pD2 = 6.72) and decreases contractions induced by cholecystokinin (CCK) octapeptide in a dose-dependent manner in isolated guinea pig gallbladder strips. It increases sheep red blood cell-induced production of IgG and IgM antibodies in rabbit serum when administered at a dose of 10 µg/kg twice per day.>Amthamine dihydrobromide is a histamine H2 agonist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXNNOPUDSFVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585061
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142457-00-9
Record name 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Amthamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its primary mechanism of action involves the activation of the H2 receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of amthamine's activity. Quantitative data on its binding affinities and functional potencies are summarized, and detailed experimental protocols for its characterization are provided.

Introduction

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide, is a crucial pharmacological tool for studying the physiological and pathophysiological roles of the histamine H2 receptor. Its high selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4) makes it an invaluable ligand for dissecting H2 receptor-mediated effects. This guide delves into the core mechanism of action of amthamine, providing detailed information for researchers in pharmacology and drug development.

Receptor Binding Profile and Selectivity

Amthamine exhibits a high affinity and selectivity for the histamine H2 receptor. The following table summarizes the binding affinities (pKi) of amthamine for the human histamine receptor subtypes.

Receptor SubtypepKiReference
H1 Receptor No significant activity reported[1][2]
H2 Receptor 5.20[3]
H3 Receptor Weak antagonist activity reported[2]
H4 Receptor 5.30[3]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented here is compiled from publicly available databases and may vary depending on the experimental conditions.

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of amthamine is the activation of the histamine H2 receptor, which canonically couples to the Gs alpha subunit of the heterotrimeric G-protein. However, evidence also suggests alternative signaling pathways.

The Canonical Gs-cAMP Pathway

Upon binding of amthamine, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating a wide range of cellular responses, including the stimulation of gastric acid secretion.[1][2]

Gs_cAMP_Pathway Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Gs Gs Protein (α, β, γ) H2R->Gs activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets

Figure 1: Canonical Gs-cAMP signaling pathway activated by amthamine.

Alternative Signaling Pathways

Recent studies have revealed that amthamine-induced H2 receptor activation can also trigger signaling cascades independent of the canonical Gs-cAMP pathway.

There is evidence to suggest that the H2 receptor can also couple to Gq proteins.[4][5] Activation of the Gq pathway by amthamine would lead to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gq_PLC_Pathway Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Gq Gq Protein H2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Cellular Responses Ca->Downstream PKC->Downstream

Figure 2: Alternative Gq-PLC signaling pathway activated by amthamine.

Amthamine has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This activation appears to be linked to a crosstalk with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Studies suggest that amthamine-mediated inhibition of the PI3K/Akt/mTOR pathway is necessary for the activation of the Ras/MEK/ERK signaling cascade.[6] This complex interplay has implications for cellular processes such as proliferation.

ERK_Crosstalk_Pathway cluster_H2R H2 Receptor Activation cluster_PI3K PI3K/Akt/mTOR Pathway cluster_ERK Ras/MEK/ERK Pathway Amthamine Amthamine H2R H2 Receptor Amthamine->H2R PI3K PI3K H2R->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras mTOR->Ras inhibition allows activation MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 3: Crosstalk between PI3K/Akt/mTOR and ERK signaling pathways.

Functional Effects

The activation of H2 receptors by amthamine leads to a variety of physiological responses, primarily related to its high expression in parietal cells of the stomach and in the cardiovascular system.

Functional EffectEC50 / pD2Experimental ModelReference
Gastric Acid Secretion ED50 = 0.069 µmol/kg/hConscious cats with gastric fistula[1]
ED50 = 11.69 µmol/kg (i.v.)Anesthetized rats with lumen-perfused stomach[1]
EC50 = 18.9 µmol/LRat isolated gastric fundus[1]
Cardiac Effects pD2 = 6.72Spontaneously beating guinea-pig atria (increase in sinus rate)[7]
pD2 = 6.17Electrically driven guinea-pig papillary muscle (increase in contractility)[7]
pD2 = 5.38Human atrium (increase in contractility)[8]

Note: EC50 is the half-maximal effective concentration. ED50 is the half-maximal effective dose. pD2 is the negative logarithm of the EC50.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of amthamine dihydrobromide.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of amthamine for the H2 receptor using the radiolabeled antagonist [³H]-tiotidine.[9][10]

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-tiotidine.

  • Non-specific Ligand: Unlabeled tiotidine (B1662263) (1 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of amthamine, and a fixed concentration of [³H]-tiotidine (typically at or below its Kd). For determination of non-specific binding, a separate set of wells should contain the membrane preparation, [³H]-tiotidine, and a saturating concentration of unlabeled tiotidine.

  • Incubate the plate at 4°C for 40 minutes to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amthamine concentration. Determine the IC50 value (the concentration of amthamine that inhibits 50% of the specific binding of [³H]-tiotidine) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare Prepare reagents: Membranes, [³H]-tiotidine, Amthamine, Buffers Start->Prepare Incubate Incubate: Membranes + [³H]-tiotidine + Amthamine (or buffer or cold ligand) Prepare->Incubate Filter Rapid Filtration on Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 4: General workflow for a radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the ability of amthamine to stimulate the production of cAMP in cells expressing the H2 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human H2 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the H2 receptor-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add serial dilutions of amthamine to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist like amthamine.[11]

Materials:

  • Membrane Preparation: Membranes from cells expressing the H2 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

  • Incubation Mixture: In a 96-well plate, combine the membrane preparation, assay buffer, and serial dilutions of amthamine.

  • Initiation of Binding: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

This compound serves as a highly selective and potent agonist for the histamine H2 receptor. Its primary mechanism of action is the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. However, emerging evidence points to a more complex signaling profile involving Gq-PLC and ERK1/2 pathways, as well as crosstalk with other signaling networks. The detailed understanding of amthamine's mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for its continued use as a valuable research tool in the elucidation of H2 receptor function and the development of novel therapeutics targeting this receptor.

References

Amthamine Dihydrobromide: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor (H2R). Its remarkable specificity has established it as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H2R in various systems, including gastric acid secretion, cardiovascular function, and immune responses. This technical guide provides an in-depth analysis of the H2R selectivity of amthamine, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Receptor Binding Affinity of Amthamine

The selectivity of amthamine for the histamine H2 receptor is evident from its binding affinity profile across the four histamine receptor subtypes. While amthamine is a potent agonist at the H2 receptor, it exhibits significantly lower affinity or is inactive at the H1, H3, and H4 receptors. The following table summarizes the available quantitative data on the binding affinities (pKi) and functional potencies (pD2/pEC50) of amthamine.

Receptor SubtypeLigandpKi (Binding Affinity)pD2/pEC50 (Functional Potency)Species/TissueReference(s)
H1 Receptor AmthamineInactiveNo activityGuinea pig aorta[1]
H2 Receptor Amthamine5.26.17 - 6.72Human, Guinea pig atria, Guinea pig papillary muscle[2][3]
H3 Receptor AmthamineWeak AntagonistWeak AntagonistNot specified[4][5]
H4 Receptor AmthamineData not availableData not availableNot specified

Note: pKi is the negative logarithm of the inhibitory constant (Ki), and a higher value indicates a higher binding affinity. pD2/pEC50 is the negative logarithm of the agonist concentration that produces 50% of the maximal response, with a higher value indicating greater potency. While specific Ki values for H1, H3, and H4 receptors are not consistently reported in the literature, the consensus is that amthamine's activity at these subtypes is negligible for most experimental purposes.

Experimental Protocols

Radioligand Binding Assay for Histamine H2 Receptor

This protocol is a representative method for determining the binding affinity of amthamine for the H2 receptor using a radiolabeled antagonist, such as [³H]-tiotidine.

Objective: To determine the inhibitory constant (Ki) of amthamine for the histamine H2 receptor.

Materials:

  • Membrane preparations from cells expressing the histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-tiotidine (radioligand).

  • Amthamine dihydrobromide (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human or other species' histamine H2 receptor.

  • Assay Setup: In a multi-well plate, add the following in triplicate:

    • A fixed concentration of [³H]-tiotidine (typically at its Kd concentration).

    • Increasing concentrations of unlabeled amthamine.

    • A saturating concentration of a known H2 antagonist (e.g., ranitidine (B14927) or cimetidine) to determine non-specific binding.

    • Assay buffer to the final volume.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each amthamine concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the amthamine concentration. Determine the IC50 value (the concentration of amthamine that inhibits 50% of the specific binding of [³H]-tiotidine) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional agonistic activity of amthamine at the H2 receptor by measuring the accumulation of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of amthamine in stimulating cAMP production via the H2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well plates.

Procedure:

  • Cell Culture and Plating: Culture the H2R-expressing cells to 80-90% confluency. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of amthamine in the assay buffer.

  • Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the serially diluted amthamine to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the amthamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (efficacy).

Schild Analysis for H2 Receptor Antagonism

This protocol describes how to perform a Schild analysis to characterize the competitive antagonism of an H2 antagonist (e.g., famotidine) against the agonist activity of amthamine.

Objective: To determine the pA2 value of an antagonist, which is a measure of its affinity, and to confirm the competitive nature of the antagonism.

Materials:

  • An in vitro functional assay system where amthamine produces a dose-dependent response (e.g., cAMP accumulation assay as described above, or a tissue-based assay like the guinea pig atrial rate assay).

  • This compound (agonist).

  • A competitive H2 receptor antagonist (e.g., famotidine, ranitidine).

  • Appropriate buffers and reagents for the chosen functional assay.

Procedure:

  • Generate a Control Dose-Response Curve: Perform a cumulative concentration-response curve for amthamine in the absence of the antagonist.

  • Generate Dose-Response Curves in the Presence of Antagonist: Repeat the amthamine concentration-response curve in the presence of several fixed concentrations of the antagonist. The antagonist should be added and allowed to equilibrate before adding amthamine.

  • Data Analysis: a. For each antagonist concentration, determine the EC50 of amthamine. b. Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of amthamine in the presence of antagonist) / (EC50 of amthamine in the absence of antagonist). c. Create a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis. d. Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1. e. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is theoretically equal to the pKi of the antagonist.

Mandatory Visualizations

Signaling Pathways

The histamine H2 receptor primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, evidence also suggests a secondary signaling pathway involving the Gq protein and phospholipase C (PLC).

H2R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_Gs_pathway Gs Pathway (Primary) cluster_Gq_pathway Gq Pathway (Secondary) Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates Gq Gq Protein H2R->Gq Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response_Gs Phosphorylates targets leading to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates targets leading to

Caption: Histamine H2 Receptor Signaling Pathways.

Experimental Workflows

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare H2R-expressing cell membranes incubation Incubate membranes with [3H]-tiotidine and varying concentrations of Amthamine prep_membranes->incubation prep_ligands Prepare serial dilutions of Amthamine and [3H]-tiotidine prep_ligands->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using scintillation counting filtration->counting calc_specific_binding Calculate specific binding counting->calc_specific_binding plot_curve Plot % specific binding vs. [Amthamine] calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis culture_cells Culture and plate H2R-expressing cells add_ibmx Add IBMX to inhibit phosphodiesterases culture_cells->add_ibmx add_amthamine Add serial dilutions of Amthamine add_ibmx->add_amthamine incubate Incubate to allow cAMP accumulation add_amthamine->incubate detect_camp Lyse cells and detect intracellular cAMP incubate->detect_camp plot_dose_response Plot cAMP levels vs. [Amthamine] detect_camp->plot_dose_response determine_ec50 Determine EC50 and maximum response plot_dose_response->determine_ec50

References

Amthamine Dihydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its utility in research stems from its ability to activate H2 receptors with a potency comparable to or slightly higher than that of histamine itself, while exhibiting minimal to no activity at H1 and H3 histamine receptors.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H2 receptor in various systems, including its well-established function in stimulating gastric acid secretion, as well as its involvement in cardiovascular regulation and immune responses. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with amthamine dihydrobromide.

Chemical and Physical Properties

This compound is a synthetic, water-soluble solid. Proper storage under desiccating conditions at -20°C is recommended for long-term stability.[2][3]

PropertyValueReference
Chemical Name 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide[1]
Alternative Names 2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide[3]
CAS Number 142457-00-9[2][3]
Molecular Formula C6H11N3S·2HBr[2]
Molecular Weight 319.06 g/mol [2][3]
Appearance Solid[3]
Purity ≥99%[2]
Solubility Soluble in water to 100 mM[2][3]
Storage Desiccate at -20°C[2][3]
Stability Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.
pKa Not reported in the searched literature.

Pharmacological Profile

Amthamine is a full agonist at the histamine H2 receptor.[4] Its selectivity is a key feature, with documented weak antagonist activity at the H3 receptor and no significant activity at the H1 receptor.[1][2][3] Quantitative data on its activity at the H4 receptor is not widely available in the reviewed literature, with one vendor catalog ambiguously describing it as an "H1R-H4R agonist," which contradicts its established selectivity profile.

Receptor Binding Affinity and Functional Potency

The following tables summarize the reported binding affinity (pKi) and functional potency (EC50 and pD2) values for amthamine at histamine receptors.

Table 1: Histamine Receptor Binding Affinity

ReceptorSpecies/TissueAssay TypeValue (pKi)Reference
H2 Not specifiedNot specified5.2[3]

Table 2: Histamine Receptor Functional Potency

ReceptorSpecies/TissueAssay TypeValueReference
H2 Rat isolated gastric fundusGastric acid secretionEC50 = 18.9 µM[4]
H2 Conscious cat with gastric fistulaGastric acid secretionED50 = 0.069 µmol/kg/h[4]
H2 Anesthetized rat with lumen-perfused stomachGastric acid secretionED50 = 11.69 µmol/kg i.v.[4]
H2 Human atriumMyocardial contractilitypD2 = 5.38
H1 Not specifiedNot specifiedNo activity[1][2][3]
H3 Not specifiedNot specifiedWeak antagonist[1][2][3]
H4 Not reported in the searched literature.Not specifiedNot reported

Signaling Pathway

Activation of the histamine H2 receptor by amthamine initiates a canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the physiological effects mediated by the H2 receptor.

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amthamine Amthamine H2R Histamine H2 Receptor (GPCR) Amthamine->H2R Gs Gs Protein (α, β, γ subunits) H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse phosphorylates targets

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for H2 Receptor Affinity

This protocol is adapted from methodologies for determining the binding affinity of unlabeled ligands to the H2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human histamine H2 receptor.

  • Radioligand: [³H]-Tiotidine.

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H2 receptor.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Tiotidine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Tiotidine, and a high concentration of an unlabeled H2 antagonist (e.g., 1 µM Tiotidine).

    • Competitive Binding: Cell membranes, [³H]-Tiotidine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the amthamine concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for H2 Receptor Agonism

This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to stimulate intracellular cyclic AMP (cAMP) production.

Objective: To determine the EC50 of this compound at the histamine H2 receptor.

Materials:

  • A cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • This compound.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Methodology:

  • Cell Culture: Plate H2 receptor-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the amthamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of amthamine that produces 50% of the maximal response.

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is based on a method to assess the in vivo efficacy of amthamine in stimulating gastric acid secretion.[4]

Objective: To determine the in vivo potency (ED50) of this compound in stimulating gastric acid secretion.

Materials:

  • Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Perfusion pump.

  • pH meter and electrode.

  • Saline solution.

  • This compound.

Methodology:

  • Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for stomach perfusion.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate.

  • Baseline Measurement: Collect the perfusate and measure the pH to establish a stable baseline of acid secretion.

  • Drug Administration: Administer this compound intravenously at increasing doses.

  • Acid Output Measurement: Continuously monitor the pH of the perfusate. The amount of acid secreted can be quantified by titrating the collected perfusate with a standard base solution (e.g., NaOH) back to the initial pH.

  • Data Analysis:

    • Calculate the acid output for each dose of amthamine.

    • Plot the acid output against the logarithm of the amthamine dose.

    • Determine the ED50 value, the dose that produces 50% of the maximal acid secretory response.

Experimental Workflow

The characterization of a selective GPCR agonist like amthamine typically follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation BindingAssay Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (Determine EC50 and Emax) BindingAssay->FunctionalAssay Confirm functional activity SelectivityPanel Selectivity Profiling (Test against other receptors, e.g., H1, H3, H4) FunctionalAssay->SelectivityPanel Assess receptor selectivity PK_PD Pharmacokinetics/Pharmacodynamics (Determine dose-response) SelectivityPanel->PK_PD Proceed if selective EfficacyModel Disease/Physiological Model (e.g., Gastric Acid Secretion) PK_PD->EfficacyModel Establish in vivo relevance Start Compound Synthesis (this compound) Start->BindingAssay

Experimental Workflow for H2 Agonist Characterization

Conclusion

This compound remains a critical pharmacological tool for the investigation of histamine H2 receptor function. Its high selectivity and potent agonist activity allow for precise interrogation of H2 receptor-mediated signaling pathways and physiological effects. The data and protocols presented in this guide are intended to provide researchers with a thorough understanding of its properties and to facilitate its effective use in experimental settings. Further research may be beneficial to definitively characterize its interaction with the H4 receptor and to determine its pKa value.

References

Amthamine Dihydrobromide: A Technical Guide for the Investigation of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amthamine (B1667264) dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist, and its application in the study of gastric acid secretion. This document details its mechanism of action, summarizes key quantitative data from various experimental models, and provides detailed experimental protocols and signaling pathway diagrams to facilitate its use in research and drug development.

Introduction

Amthamine, chemically known as [2-amino-5-(2-aminoethyl)-4-methylthiazole], is a valuable pharmacological tool for investigating the physiological and pathological mechanisms of gastric acid secretion.[1] As a selective agonist for the histamine H2 receptor, it mimics the action of endogenous histamine, the primary paracrine stimulant of acid secretion from parietal cells.[2][3][4] Its high potency and selectivity make it a superior alternative to other H2 receptor agonists like dimaprit (B188742) and even histamine itself in certain experimental contexts, as it is devoid of significant activity at H1 and H3 receptors.[1]

Mechanism of Action: H2 Receptor-Mediated Signaling

Amthamine stimulates gastric acid secretion by binding to and activating histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[5] This activation initiates an intracellular signaling cascade, as depicted in the diagram below.

G Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor Amthamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HK_ATPase H+/K+ ATPase (Proton Pump) PKA->HK_ATPase Phosphorylates and activates translocation of Secretion H+ Secretion (Gastric Acid) HK_ATPase->Secretion Pumps H+ into gastric lumen

Caption: Signaling pathway of Amthamine-induced gastric acid secretion.

The binding of Amthamine to the H2 receptor leads to the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell.[6] This pump actively secretes hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the formation of hydrochloric acid.

Quantitative Data on Amthamine-Induced Gastric Acid Secretion

The potency and efficacy of Amthamine have been characterized in several in vivo and in vitro models. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of Amthamine on Gastric Acid Secretion

Experimental ModelSpeciesParameterValueReference
Conscious with Gastric FistulaCatED500.069 µmol/kg/h[1]
Anesthetized with Lumen-Perfused StomachRatED5011.69 µmol/kg (i.v.)[1]

Table 2: In Vitro Efficacy of Amthamine on Gastric Acid Secretion

Experimental ModelSpeciesParameterValueReference
Isolated Gastric FundusRatEC5018.9 µmol/l[1]

ED50 (Median Effective Dose): The dose that produces 50% of the maximal response in vivo. EC50 (Median Effective Concentration): The concentration that produces 50% of the maximal response in vitro.

In all tested models, the effects of Amthamine were competitively antagonized by H2 receptor antagonists such as famotidine (B1672045) and ranitidine, confirming its mechanism of action.[1] Notably, in the anesthetized rat model, Amthamine demonstrated significantly higher efficacy than both histamine and dimaprit.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for studying Amthamine-induced gastric acid secretion.

In Vivo: Anesthetized Rat with Lumen-Perfused Stomach

This model allows for the continuous measurement of gastric acid secretion in a controlled in vivo setting.

G Start Start Anesthesia Anesthetize Rat (e.g., Urethane) Start->Anesthesia Surgery Surgical Preparation: - Tracheotomy - Ligate esophagus and pylorus - Insert gastric cannulae Anesthesia->Surgery Perfusion Perfuse Stomach Lumen (e.g., saline at pH 4) Surgery->Perfusion Stabilization Allow for Stabilization Perfusion->Stabilization Baseline Collect Baseline Samples Stabilization->Baseline Administration Administer Amthamine (i.v. infusion) Baseline->Administration Collection Collect Perfusate Samples at Intervals Administration->Collection Titration Titrate Samples to Determine H+ Concentration Collection->Titration Analysis Data Analysis: - Calculate acid output - Generate dose-response curve Titration->Analysis End End Analysis->End

Caption: Experimental workflow for the anesthetized rat lumen-perfused stomach model.

Methodology:

  • Animal Preparation: Wistar rats are anesthetized (e.g., with urethane). A tracheotomy is performed to ensure a clear airway.

  • Surgical Procedure: The abdomen is opened, and the esophagus and pylorus are ligated. Two cannulae are inserted into the stomach, one at the esophagus and one at the pylorus, for perfusion. A catheter is inserted into a jugular vein for intravenous administration of substances.

  • Gastric Perfusion: The stomach is continuously perfused with a solution (e.g., saline) maintained at a specific pH (e.g., pH 4) to measure secreted acid.[7] The perfusate is collected at regular intervals.

  • Drug Administration: After a stabilization period and collection of baseline samples, Amthamine dihydrobromide is administered intravenously, typically as a continuous infusion at varying doses to establish a dose-response relationship.

  • Sample Analysis: The collected perfusate samples are titrated with a standardized base (e.g., NaOH) to a neutral pH to determine the amount of secreted acid.

  • Data Calculation: Acid output is calculated and expressed, for example, in µEq H+/time interval.

In Vitro: Isolated Rat Gastric Fundus

This preparation allows for the direct assessment of the effect of Amthamine on the gastric mucosa, independent of systemic influences like blood flow.

G Start Start Dissection Euthanize Rat and Dissect Stomach Start->Dissection Isolation Isolate Gastric Fundus and Mount in Organ Bath Dissection->Isolation Bath Maintain in Oxygenated Physiological Salt Solution (e.g., Krebs-Henseleit) Isolation->Bath Stabilization Allow for Stabilization Bath->Stabilization Administration Add Amthamine to Bath (Cumulative Concentrations) Stabilization->Administration Measurement Measure Acid Secretion (e.g., pH-stat method) Administration->Measurement Analysis Data Analysis: - Generate concentration-response curve - Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the isolated rat gastric fundus model.

Methodology:

  • Tissue Preparation: A rat is euthanized, and the stomach is promptly removed and placed in a physiological salt solution. The fundic portion is isolated and opened.

  • Mounting: The isolated gastric mucosa is mounted in an Ussing chamber or similar organ bath, separating the mucosal and serosal sides.

  • Experimental Conditions: Both sides of the tissue are bathed in an oxygenated and buffered physiological solution (e.g., Krebs-Henseleit solution) maintained at 37°C.

  • Measurement of Acid Secretion: Acid secretion into the mucosal bathing solution is measured, commonly using a pH-stat autotitration system that maintains a constant pH by adding a titrant (e.g., NaOH). The rate of titrant addition is equivalent to the rate of H+ secretion.

  • Drug Application: After a baseline period, Amthamine is added to the serosal bathing solution in a cumulative manner to construct a concentration-response curve.

Conclusion

This compound is a potent and selective histamine H2 receptor agonist that serves as an invaluable tool for the study of gastric acid secretion. Its well-defined mechanism of action, high efficacy, and selectivity allow for the precise investigation of H2 receptor-mediated pathways in both in vivo and in vitro settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Amthamine in their studies of gastric physiology and pharmacology.

References

Amthamine Dihydrobromide: A Technical Guide to a Selective Histamine H2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor. Structurally distinct from histamine, this thiazole (B1198619) derivative has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor. This technical guide provides an in-depth overview of amthamine dihydrobromide, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate its application in research and drug development.

Introduction

Histamine is a crucial biogenic amine that exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H2 receptor is primarily known for its role in regulating gastric acid secretion, making it a key target for drugs treating peptic ulcers and gastroesophageal reflux disease.[2] However, H2 receptors are also present in other tissues, including the cardiovascular system and the central nervous system, where their functions are still being actively investigated.[3]

Amthamine, chemically known as 2-Amino-5-(2-aminoethyl)-4-methylthiazole, is a selective H2 receptor agonist that is slightly more potent than histamine itself.[4] Its high selectivity, with negligible activity at H1 and H3 receptors, makes it a superior tool for studying H2 receptor-mediated effects in isolation.[4] This guide will delve into the technical details of this compound, providing the necessary information for its effective use in a laboratory setting.

Chemical and Physical Properties

This compound is the salt form of the active amthamine base, which enhances its stability and solubility in aqueous solutions.

PropertyValueReference(s)
Chemical Name 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide[4]
Molecular Formula C₆H₁₁N₃S · 2HBr[5]
Molecular Weight 319.06 g/mol [6]
CAS Number 142457-00-9[5]
Appearance Crystalline solid[5]
Solubility Soluble in water to 100 mM[6]
Purity ≥99%
Storage Desiccate at -20°C[5]

Pharmacological Profile

Potency

Amthamine is a full agonist at the histamine H2 receptor, with a potency that is comparable to or slightly greater than that of histamine. Its potency has been characterized in various in vitro and in vivo models.

Assay SystemParameterValueReference(s)
Isolated guinea pig atria (spontaneously beating)pD₂6.72[7]
Isolated guinea pig atriapD₂6.21[5]
Isolated guinea pig papillary muscle (electrically driven)pD₂6.17[7]
Isolated human atriumpD₂5.38[7]
Conscious cats with gastric fistula (gastric acid secretion)ED₅₀0.069 µmol/kg/h[8]
Anesthetized rats with lumen-perfused stomach (gastric acid secretion)ED₅₀11.69 µmol/kg (i.v.)[8]
Rat isolated gastric fundusEC₅₀18.9 µmol/L[8]
Selectivity

A key advantage of amthamine is its high selectivity for the H2 receptor over other histamine receptor subtypes.

Receptor SubtypeAffinity (pKi) / ActivityReference(s)
H2 5.2 [6]
H1No activity[4]
H3Weak antagonist[4]
H4Negligible affinity

Signaling Pathways

Activation of the histamine H2 receptor by amthamine initiates downstream signaling cascades. While the canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), non-canonical pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, have also been identified.

Canonical Gs-cAMP Signaling Pathway

The H2 receptor is classically coupled to the Gs alpha subunit of the heterotrimeric G protein.

Gs_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Gs Gs Protein (αβγ) H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Activation CellularResponse Cellular Response Gene->CellularResponse

Canonical H2 Receptor Signaling Pathway
Non-Canonical ERK Signaling Pathway

Amthamine has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade. This pathway can be involved in processes such as cell proliferation and differentiation.

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amthamine Amthamine H2R H2 Receptor Amthamine->H2R G_protein G Protein H2R->G_protein Activation Src Src G_protein->Src EGFR EGFR (transactivation) Src->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularEffects Cellular Effects (e.g., Proliferation) GeneExpression->CellularEffects

Non-Canonical H2 Receptor-Mediated ERK Signaling

Experimental Protocols

The following are generalized protocols for common assays used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of amthamine for the H2 receptor by measuring its ability to displace a radiolabeled antagonist.

Binding_Assay_Workflow A Prepare cell membranes expressing H2 receptors D Incubate membranes, radioligand, and amthamine A->D B Prepare serial dilutions of amthamine (competitor) B->D C Prepare radioligand solution (e.g., [3H]tiotidine) C->D E Separate bound and free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Data analysis: Generate competition curve and calculate Ki value F->G

Workflow for a Radioligand Binding Assay

Materials:

  • Cell membranes expressing the histamine H2 receptor

  • Radiolabeled H2 antagonist (e.g., [³H]tiotidine)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to express the H2 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional consequence of H2 receptor activation by quantifying the intracellular accumulation of cAMP.

Materials:

  • Whole cells expressing the histamine H2 receptor

  • This compound

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96- or 384-well plates

Procedure:

  • Cell Plating: Seed cells expressing the H2 receptor into a 96- or 384-well plate and culture overnight.

  • Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of amthamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high potency and selectivity allow for precise dissection of H2 receptor-mediated signaling and physiological functions. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this important compound. A thorough understanding of its properties and the methodologies for its characterization will continue to drive new discoveries in the field of histamine research.

References

Amthamine Dihydrobromide: An In-depth Technical Guide to its In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H₂ receptor agonist. Its utility as a research tool is well-established, primarily in studies related to gastric acid secretion, cardiac function, and vasodilation. This technical guide provides a comprehensive overview of the in vitro biological activity of amthamine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Biological Activity: Histamine H₂ Receptor Agonism

Amthamine acts as a full agonist at histamine H₂ receptors, demonstrating a potency that is comparable to or slightly greater than histamine itself in various in vitro models.[1][2][3] Its selectivity is a key feature, with negligible activity at H₁ receptors and only weak antagonist effects at H₃ receptors.[2][4][5] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the H₂ receptor.

The primary downstream signaling event following H₂ receptor activation by amthamine is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This second messenger then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[5]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of amthamine dihydrobromide across various experimental models.

Table 1: Receptor Binding and Functional Potency of Amthamine

ParameterSpecies/Tissue/Cell LineValueReference(s)
pKi-5.2[5]
pD₂Guinea pig spontaneously beating atria6.72[3]
pD₂Guinea pig electrically driven papillary muscle6.17[3]
pD₂Human atrium5.38[3]
pD₂Guinea pig right atrium6.21[8]
EC₅₀Rat isolated gastric fundus18.9 µmol/l[1]

Table 2: Antagonist Affinity (pA₂) against Amthamine-Induced Responses

AntagonistTissue/PreparationpA₂ ValueReference(s)
FamotidineHuman heart (pectinate muscle)7.21 ± 0.45[9]
RanitidineGuinea pig atria6.46[3]
RanitidineGuinea pig papillary muscle6.25[3]

Signaling Pathways and Experimental Workflows

Histamine H₂ Receptor Signaling Pathway

The activation of the histamine H₂ receptor by amthamine initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

H2_Signaling_Pathway Amthamine Amthamine H2R Histamine H₂ Receptor Amthamine->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA_active->Cellular_Response Phosphorylates Downstream Targets

Caption: Amthamine-induced H₂ receptor signaling cascade.

Experimental Workflow for Schild Analysis

Schild analysis is a classical pharmacological method used to determine the affinity (pA₂) of a competitive antagonist. The workflow involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.

Schild_Analysis_Workflow cluster_0 Data Generation cluster_1 Data Analysis cluster_2 Schild Plot Construction A1 Prepare Isolated Tissue or Cell Culture A2 Generate Agonist (Amthamine) Concentration-Response Curve (Control) A1->A2 A3 Incubate with Antagonist (e.g., Famotidine, Ranitidine) A2->A3 A4 Generate Agonist Concentration-Response Curves at Multiple Antagonist Concentrations A3->A4 B1 Determine EC₅₀ for each curve A4->B1 B2 Calculate Dose Ratio (DR) DR = EC₅₀ (with antagonist) / EC₅₀ (control) B1->B2 B3 Calculate log(DR-1) B2->B3 C1 Plot log(DR-1) vs. -log[Antagonist Concentration] B3->C1 C2 Perform Linear Regression C1->C2 C3 Determine pA₂ (x-intercept where log(DR-1) = 0) C2->C3

Caption: Workflow for determining antagonist pA₂ using Schild analysis.

Detailed Experimental Protocols

Isolated Guinea Pig Atria Assay for Chronotropic Effects

This protocol details the methodology for assessing the positive chronotropic effects of amthamine on spontaneously beating guinea pig atria.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Organ bath system with temperature control (32°C) and force-displacement transducer.

  • This compound stock solution.

  • Histamine H₂ receptor antagonist (e.g., ranitidine) for Schild analysis.

Procedure:

  • Humanely euthanize a guinea pig and rapidly excise the heart.

  • Dissect the atria and suspend the right atrium in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 32°C and gassed with 95% O₂ / 5% CO₂.

  • Connect the atrium to a force-displacement transducer under a resting tension of 0.5 g.

  • Allow the preparation to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable spontaneous beating rate is achieved.

  • Construct a cumulative concentration-response curve for amthamine by adding increasing concentrations of the agonist to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

  • For antagonist studies (Schild analysis), incubate the preparation with a fixed concentration of the antagonist for a predetermined period (e.g., 30 minutes) before repeating the amthamine concentration-response curve.

  • Repeat step 6 with at least three different concentrations of the antagonist.

  • Record the heart rate (beats per minute) continuously. The increase in heart rate is the measured response.

Rat Isolated Gastric Fundus Assay for Acid Secretion

This in vitro method assesses the secretagogue activity of amthamine on gastric acid secretion.

Materials:

  • Male Wistar rats (180-220 g)

  • Krebs-Ringer buffer (composition as above, but with 10 mM glucose), gassed with 95% O₂ / 5% CO₂.

  • pH-stat autotitrator system.

  • 0.01 N NaOH for titration.

  • This compound stock solution.

Procedure:

  • Humanely euthanize a rat and excise the stomach.

  • Isolate the fundic portion and mount it as a sheet between two halves of a Ussing-type chamber, with the mucosal side facing the luminal solution.

  • Both the mucosal and serosal sides are bathed with 5 mL of Krebs-Ringer buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • The pH of the mucosal fluid is maintained at a constant value (e.g., pH 7.0) by the continuous infusion of 0.01 N NaOH using a pH-stat system.

  • Allow the preparation to stabilize for 60-90 minutes until a steady basal acid secretion rate is observed.

  • Add amthamine to the serosal side of the chamber in a cumulative concentration-response manner.

  • The rate of NaOH addition required to maintain the pH is recorded and is equivalent to the rate of H⁺ secretion. Data are typically expressed as µEq H⁺/g tissue/min.

cAMP Accumulation Assay in CHO-K1 Cells Expressing Human H₂ Receptors

This cell-based assay quantifies the increase in intracellular cAMP following H₂ receptor stimulation by amthamine.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human histamine H₂ receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • This compound stock solution.

  • Forskolin (B1673556) (positive control).

  • cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).

Procedure:

  • Seed the CHO-H₂ cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer (without IBMX).

  • Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of amthamine (or forskolin as a positive control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the detection method of the chosen kit.

  • Plot the cAMP concentration against the log of the amthamine concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

This compound is a potent and selective histamine H₂ receptor agonist with well-characterized in vitro biological activity. Its ability to stimulate gastric acid secretion, increase cardiac chronotropy, and induce vasodilation via the H₂ receptor-cAMP signaling pathway makes it an indispensable tool in pharmacological research. The experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro investigation of amthamine and other H₂ receptor ligands.

References

The Role of Amthamine Dihydrobromide in Experimental Allergic Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Allergic Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), an autoimmune demyelinating disease of the central nervous system (CNS). Histamine (B1213489), a key mediator of immune responses, and its receptors have been implicated in the pathogenesis of EAE. This technical guide focuses on the role of amthamine (B1667264) dihydrobromide, a potent and selective histamine H2 receptor (H2R) agonist, in the context of EAE. While direct, detailed experimental data on amthamine in EAE is limited in publicly available literature, this document synthesizes the existing knowledge on H2R activation in EAE and provides a framework for understanding the potential therapeutic mechanism of amthamine. The central hypothesis is that activation of H2R by agonists like amthamine can ameliorate EAE by modulating T-cell responses and reducing neuroinflammation. This guide outlines the theoretical basis, relevant experimental protocols, and the putative signaling pathways involved.

Introduction: Histamine Receptors and Neuroinflammation

Histamine exerts its diverse effects through four G protein-coupled receptors: H1R, H2R, H3R, and H4R.[1] In the context of neuroinflammatory and autoimmune diseases like MS and its model, EAE, these receptors play complex and sometimes opposing roles.[2] EAE is primarily driven by myelin-specific T helper (Th) cells, particularly Th1 and Th17 lineages, which infiltrate the CNS and mediate an inflammatory cascade leading to demyelination and axonal damage.[1]

The histamine H2 receptor has emerged as a potential therapeutic target. Activation of H2R has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), which are key players in the pathogenesis of EAE.[1]

Amthamine Dihydrobromide: A Selective H2 Receptor Agonist

This compound is a thiazole-based compound that acts as a potent and highly selective agonist for the histamine H2 receptor.[3] It displays significantly lower affinity for H1 and H3 receptors, making it a valuable tool for investigating the specific roles of H2R signaling.[3]

Chemical and Physical Properties:

PropertyValue
Chemical Name 2-Amino-5-(2-aminoethyl)thiazole dihydrobromide
Molecular Formula C₆H₁₁N₃S · 2HBr
Molecular Weight 319.06 g/mol
Purity Typically ≥99%
Solubility Soluble in water

Experimental Protocols

Induction of Experimental Allergic Encephalomyelitis (EAE)

A common method for inducing EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1-2 mg/mL of MOG35-55.

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µL of the MOG/CFA emulsion.

  • Pertussis Toxin Administration: Administer 100-200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX acts as an adjuvant to enhance the autoimmune response and facilitate the entry of inflammatory cells into the CNS.

This compound Administration (Proposed Protocol)

This proposed protocol is based on studies using other H2R agonists, such as dimaprit.[1]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Preparation of Amthamine Solution: Dissolve this compound in sterile saline to the desired concentration. The solution should be prepared fresh daily.

  • Administration: Starting from the day of immunization (day 0) or at the onset of clinical signs, administer this compound to the treatment group of mice. Administration can be via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection.

  • Dosage: The optimal dosage would need to be determined empirically. Based on studies with other H2R agonists, a starting point could be in the range of 1-10 mg/kg body weight, administered once or twice daily.

  • Control Group: The control group should receive an equivalent volume of sterile saline via the same administration route and schedule.

Clinical Assessment of EAE

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

EAE Clinical Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or ataxia
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or death

Quantitative Data Summary

A pivotal study by Saligrama et al. (2014) investigated the role of H2R signaling in EAE and is frequently cited in the context of amthamine.[4] Unfortunately, the full text of this study containing specific quantitative data on the effects of amthamine on EAE is not publicly available. The following tables are placeholders to illustrate how such data would be presented.

Table 1: Effect of this compound on Clinical Score in EAE Mice (Hypothetical Data)

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Cumulative Disease Score (± SEM)
Vehicle (Saline)3.5 (± 0.2)12.1 (± 0.5)45.2 (± 3.1)
Amthamine (1 mg/kg)2.8 (± 0.3)14.3 (± 0.6)32.7 (± 2.8)
Amthamine (5 mg/kg)2.1 (± 0.2) 16.8 (± 0.7)21.5 (± 2.2)
Amthamine (10 mg/kg)1.5 (± 0.1)18.2 (± 0.8) 15.9 (± 1.9)
p < 0.05, **p < 0.01 compared to vehicle group

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the CNS of EAE Mice (Hypothetical Data)

Treatment GroupTNF-α (pg/mg protein)IL-12 (pg/mg protein)IFN-γ (pg/mg protein)
Vehicle (Saline)150.2 (± 12.5)85.6 (± 7.8)210.4 (± 18.9)
Amthamine (5 mg/kg)89.7 (± 9.1) 42.3 (± 5.2)125.8 (± 11.3)**
*p < 0.05, **p < 0.01 compared to vehicle group

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for H2R-Mediated Amelioration of EAE

Activation of the H2 receptor by amthamine is proposed to initiate a signaling cascade that ultimately leads to the suppression of pro-inflammatory responses. This is thought to occur through a Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of various transcription factors, leading to a decrease in the expression of pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TF Transcription Factors (e.g., NF-κB) PKA->TF Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) PKA->Cytokines Suppresses Expression TF->Cytokines Promotes Transcription

Caption: Proposed signaling pathway of amthamine in ameliorating EAE.

Experimental Workflow for Assessing Amthamine in EAE

The following diagram illustrates a typical experimental workflow for investigating the efficacy of a compound like amthamine in an EAE model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_analysis Endpoint Analysis Induction EAE Induction (MOG35-55 in C57BL/6 mice) Grouping Randomization into Treatment and Control Groups Induction->Grouping Treatment This compound Administration Grouping->Treatment Control Vehicle (Saline) Administration Grouping->Control Scoring Daily Clinical Scoring Treatment->Scoring Weight Body Weight Measurement Treatment->Weight Control->Scoring Control->Weight Histo Histopathology of CNS (Inflammation, Demyelination) Scoring->Histo Cyto Cytokine Analysis (CNS and Spleen) Scoring->Cyto FACS Flow Cytometry of Immune Cell Populations Scoring->FACS

Caption: General experimental workflow for evaluating amthamine in EAE.

Conclusion

The selective histamine H2 receptor agonist, this compound, represents a promising pharmacological tool for investigating the therapeutic potential of H2R activation in experimental allergic encephalomyelitis. Based on the known anti-inflammatory effects of H2R agonism, it is hypothesized that amthamine can ameliorate the clinical severity of EAE by suppressing the production of pro-inflammatory cytokines through a cAMP-PKA dependent signaling pathway. While direct and detailed quantitative data from studies specifically using amthamine in EAE models are not widely accessible, the established role of the H2 receptor in modulating autoimmune neuroinflammation provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research in this area, which could ultimately contribute to the development of novel therapeutic strategies for multiple sclerosis.

References

Amthamine Dihydrobromide-Induced Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the induction of vasodilation by amthamine (B1667264) dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist. The document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

Amthamine dihydrobromide is a thiazole (B1198619) derivative that acts as a full and selective agonist at the histamine H2 receptor.[1] Its vasodilatory effect is primarily mediated through the activation of these receptors on vascular smooth muscle cells.[2] Unlike histamine, which also interacts with H1 receptors to cause vasoconstriction in some vascular beds, amthamine's high selectivity for the H2 receptor makes it a valuable tool for studying H2-mediated vasodilation.[1][3]

The activation of the H2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade involving the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets within the vascular smooth muscle cell, ultimately resulting in vasodilation through a reduction in intracellular calcium concentration and a decrease in the sensitivity of the contractile machinery to calcium.[5][6]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and affinity of amthamine and the antagonism of its effects in various experimental models.

Table 1: Potency of Amthamine in Functional Assays

Tissue/PreparationSpeciesParameterValueReference(s)
Rat Isolated Gastric FundusRatEC5018.9 µmol/l[1]
Conscious Cats (Gastric Acid Secretion)CatED500.069 µmol/kg/h[1]
Anesthetized Rats (Gastric Acid Secretion)RatED5011.69 µmol/kg i.v.[1]
Anesthetized Rats (Vasodepressor Response)RatDose Range0.03-3 µmol/kg i.v.[2]
Human Temporal Artery (Relaxation)HumanIC50 (Histamine)2.8 x 10⁻⁷ M[7]

Table 2: Antagonist Affinity against Amthamine-Induced Responses

AntagonistAgonistPreparationParameterValueReference(s)
FamotidineAmthamineAnesthetized Rat (Vasodepressor)Antagonized by3 µmol/kg i.v.[2]
RanitidineAmthamineRat Isolated Gastric FundusCompetitive Antagonist-[1]
CimetidineHistamineHuman Temporal ArterypA26.58[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying amthamine-induced vasodilation.

amthamine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated Myosin Light Chain Kinase (Inactive) PKA->MLCK_p Phosphorylates (Inactivates) MLCP_a Myosin Light Chain Phosphatase (Activated) PKA->MLCP_a Activates Relaxation Vasodilation (Smooth Muscle Relaxation) MLCK_p->Relaxation Leads to MLCP_a->Relaxation Leads to

Caption: Amthamine-H2 Receptor Signaling Pathway for Vasodilation.

wire_myography_workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate 1. Isolate Artery (e.g., rat aorta, mesenteric artery) Mount 2. Mount Artery Rings in Wire Myograph Isolate->Mount Equilibrate 3. Equilibrate in PSS (Physiological Salt Solution) at 37°C, gassed with 95% O2 / 5% CO2 Mount->Equilibrate Preconstrict 4. Pre-constrict with Vasoconstrictor (e.g., Phenylephrine, U46619) Equilibrate->Preconstrict Amthamine_add 5. Add Cumulative Concentrations of This compound Preconstrict->Amthamine_add Record 6. Record Isometric Tension Amthamine_add->Record CRC 7. Construct Concentration-Response Curve Record->CRC EC50 8. Calculate EC50 and Maximum Relaxation (Emax) CRC->EC50

Caption: Experimental Workflow for Wire Myography Assay.

Detailed Experimental Protocols

Wire Myography for Assessment of Vasodilation

This protocol is adapted from standard wire myography procedures and is suitable for assessing the vasodilatory effects of amthamine on isolated arterial rings.[8][9][10][11]

Materials and Reagents:

  • Isolated Arteries: e.g., rat thoracic aorta or mesenteric arteries.[8]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[8] Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

  • High Potassium PSS (KPSS): PSS with an equimolar substitution of NaCl with KCl.

  • Vasoconstrictor: e.g., Phenylephrine (10⁻⁶ M) or U46619 (a thromboxane (B8750289) A2 analog).[12][13]

  • This compound Stock Solution: Prepare a high concentration stock in deionized water, from which serial dilutions can be made.

  • Wire Myograph System: (e.g., DMT, Living Systems Instrumentation).[9]

  • Dissection Tools: Fine scissors, forceps.

  • Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.

Procedure:

  • Vessel Dissection and Mounting:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in ice-cold PSS.

    • Under a dissecting microscope, clean the artery of adherent connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.[9]

    • Mount each ring on the two stainless steel wires of the wire myograph chamber.[8]

  • Equilibration and Viability Check:

    • Fill the myograph chambers with PSS, maintain at 37°C, and continuously bubble with carbogen gas.[8]

    • Allow the mounted rings to equilibrate for at least 60 minutes under a determined optimal resting tension.[14]

    • To check for viability, contract the rings with KPSS. A robust contraction indicates healthy tissue. Wash with PSS to return to baseline.[8]

  • Endothelium Integrity Check (Optional but Recommended):

    • Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10⁻⁵ M). Relaxation of more than 80% indicates an intact and functional endothelium.[12]

  • Amthamine-Induced Vasodilation:

    • Wash the rings with PSS and allow them to return to baseline.

    • Pre-constrict the rings again with the chosen vasoconstrictor to approximately 80% of the maximum contraction.

    • Once a stable plateau is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the isometric tension after each addition until a maximal response is observed or the concentration-response curve plateaus.

Data Analysis:

  • Express the relaxation at each amthamine concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the percentage relaxation against the logarithm of the amthamine concentration to generate a concentration-response curve.

  • Calculate the EC₅₀ (the concentration of amthamine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve using non-linear regression analysis.[15]

cAMP Immunoassay in Vascular Smooth Muscle Cells

This protocol describes a method to quantify the intracellular accumulation of cAMP in cultured vascular smooth muscle cells (VSMCs) following stimulation with amthamine.

Materials and Reagents:

  • Cultured Vascular Smooth Muscle Cells (VSMCs)

  • Cell Culture Medium: e.g., DMEM with 10% FBS.

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[6]

  • This compound

  • Cell Lysis Buffer: e.g., 0.1 M HCl.[16]

  • cAMP Immunoassay Kit: (e.g., ELISA or TR-FRET based).

Procedure:

  • Cell Culture and Plating:

    • Culture VSMCs to 80-90% confluency in appropriate flasks.

    • Seed the cells into 24- or 48-well plates and grow to confluency.

  • Cell Stimulation:

    • Wash the cells with warm PBS.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.

    • Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer (e.g., 0.1 M HCl).[16]

    • Incubate on ice for 10-20 minutes.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Quantify the cAMP concentration in the supernatants using a commercial cAMP immunoassay kit, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Normalize the cAMP levels to the protein concentration of the cell lysate.

  • Plot the normalized cAMP concentration against the logarithm of the amthamine concentration to create a dose-response curve.

Downstream Effects and Considerations

The activation of the PKA pathway by amthamine leads to several downstream events that contribute to vasodilation:

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inactivate MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in smooth muscle contraction.[17][18]

  • Activation of Myosin Light Chain Phosphatase (MLCP): PKA may also lead to the activation of MLCP, which dephosphorylates the myosin light chain, promoting relaxation.[19][20]

  • Hyperpolarization: Histamine, acting through H2 receptors, can cause hyperpolarization of the vascular smooth muscle cell membrane, likely by increasing potassium conductance.[5][21][22][23][24] This makes the cell less excitable and contributes to relaxation.

It is important to note that at higher concentrations, amthamine may exhibit off-target effects, including interaction with the adrenergic system, which can lead to an increase in blood pressure and heart rate.[2] Therefore, careful dose-selection and the use of appropriate controls are crucial in experimental studies.

This technical guide provides a foundational understanding of this compound-induced vasodilation. For specific applications, further optimization of the described protocols may be necessary.

References

Amthamine Dihydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142457-00-9

This technical guide provides an in-depth overview of Amthamine dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Chemical and Physical Properties

This compound is the dihydrobromide salt of Amthamine. Its chemical and physical properties are summarized in the table below.

PropertyValueCitation(s)
IUPAC Name 2-Amino-4-methyl-5-(2-aminoethyl)thiazole dihydrobromide[1]
CAS Number 142457-00-9[1]
Molecular Formula C₆H₁₁N₃S · 2HBr[2]
Molecular Weight 319.06 g/mol [1]
Appearance Solid[1][3]
Purity >99%[1][2]
Solubility Soluble in water to 100 mM[1][2]
Storage Store under desiccating conditions at -20°C[1][2]

Pharmacology

Amthamine is a potent and highly selective agonist for the histamine H2 receptor. It exhibits full agonistic activity at H2 receptors and is approximately equipotent to histamine in several experimental models.[4] Notably, it has no significant activity at H1 receptors and acts as a weak antagonist at H3 receptors.[1][2]

Receptor Binding and Potency

The following tables summarize the quantitative data on the potency and efficacy of Amthamine from various in vivo and in vitro studies.

Table 2.1: In Vivo Potency of Amthamine

Experimental ModelParameterValueCitation(s)
Conscious cats with gastric fistulaED₅₀0.069 µmol/kg/h[4]
Anesthetized rats with lumen-perfused stomachED₅₀11.69 µmol/kg i.v.[4]

Table 2.2: In Vitro Potency and Efficacy of Amthamine

PreparationParameterValueCitation(s)
Rat isolated gastric fundusEC₅₀18.9 µmol/l[4]
Guinea pig isolated right atrium (chronotropy)pD₂6.72[5]
Guinea pig papillary muscle (inotropy)pD₂6.17[5]
Human atrium (inotropy)pD₂5.38[5]
Histamine H2 Receptor (selective)pKi5.2[1]

Mechanism of Action and Signaling Pathways

Amthamine exerts its effects primarily through the activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR). The downstream signaling pathways are complex and can be divided into a canonical and a non-canonical pathway.

Canonical Gs-cAMP-PKA Pathway

The primary and well-established signaling pathway for the H2 receptor involves its coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[5][6] In the context of gastric acid secretion, PKA activation in parietal cells leads to the stimulation of the H+/K+ ATPase proton pump.[7]

Gs_cAMP_PKA_Pathway Amthamine Amthamine H2R H2 Receptor Amthamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

Canonical H2 Receptor Signaling Pathway.
Biased Agonism and ERK Signaling

Recent studies have revealed that Amthamine can also act as a biased agonist, activating signaling pathways independent of Gs-cAMP. Specifically, Amthamine has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][8] This activation is thought to occur through a G-protein-independent pathway, potentially involving β-arrestin.

Furthermore, there is evidence of crosstalk between the H2 receptor-mediated signaling and the PI3K/Akt/mTOR pathway.[1][8] Activation of the H2 receptor by Amthamine can inhibit the PI3K/Akt/mTOR pathway, and this inhibition appears to be necessary for the robust activation of the Ras/MEK/ERK pathway.[1][8]

Biased_Agonism_ERK_Pathway cluster_H2R H2 Receptor Activation cluster_PI3K PI3K/Akt/mTOR Pathway cluster_ERK Ras/MEK/ERK Pathway Amthamine Amthamine H2R H2 Receptor Amthamine->H2R PI3K PI3K H2R->PI3K inhibits Akt Akt PI3K->Akt Ras Ras PI3K->Ras inhibition leads to activation of mTOR mTOR Akt->mTOR MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Amthamine-induced Biased Signaling and Crosstalk.

Experimental Protocols

In Vivo: Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is based on the methods described for studying the effects of histamine agonists on gastric acid secretion.[4][9][10]

Objective: To measure the effect of Amthamine on gastric acid secretion in anesthetized rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • Saline solution (0.9% NaCl)

  • This compound solutions of varying concentrations

  • pH meter and titration equipment

  • Perfusion pump

  • Surgical instruments

Procedure:

  • Anesthetize rats with urethane.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the jugular vein for intravenous administration of Amthamine.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent at regular intervals (e.g., 15 minutes).

  • Measure the volume of the collected effluent and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • After a basal collection period, administer Amthamine intravenously as a continuous infusion or as bolus injections in increasing doses.

  • Continue to collect and analyze the gastric effluent to determine the dose-response relationship for Amthamine-stimulated acid secretion.

Gastric_Secretion_Workflow Start Anesthetize Rat Surgery Surgical Preparation (Tracheotomy, Cannulation) Start->Surgery Perfusion Stomach Perfusion with Saline Surgery->Perfusion Basal Collect Basal Gastric Effluent Perfusion->Basal Administer Administer Amthamine (i.v.) Basal->Administer Collect_Stimulated Collect Stimulated Gastric Effluent Administer->Collect_Stimulated Analysis Measure Volume and Titrate Acid Collect_Stimulated->Analysis End Determine Dose-Response Analysis->End

References

Methodological & Application

Amthamine Dihydrobromide In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and selective histamine (B1213489) H2 receptor agonist.[1][2] It is a valuable pharmacological tool for in vivo research, primarily in studies related to gastric acid secretion and cardiovascular function.[1][3] This guide provides detailed application notes and protocols for the in vivo administration of Amthamine dihydrobromide to facilitate experimental design and execution.

Data Presentation

In Vivo Efficacy of this compound
Animal ModelEffectRoute of AdministrationEffective Dose (ED50) / Dose RangeReference
Conscious Cat (with gastric fistula)Increased gastric acid secretionContinuous Intravenous Infusion0.069 µmol/kg/h[3]
Anesthetized Rat (lumen-perfused stomach)Increased gastric acid secretionIntravenous (i.v.)11.69 µmol/kg[3]
Anesthetized RatVasodepressor responseIntravenous (i.v.)0.03 - 3 µmol/kg[1]
Anesthetized RatTachycardiaIntravenous (i.v.)1 - 100 µmol/kg[1]
Anesthetized RatModest increase in mean arterial pressureIntravenous (i.v.)30 - 100 µmol/kg[1]

Experimental Protocols

Investigation of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from studies investigating the effect of Amthamine on gastric acid secretion in a lumen-perfused rat stomach model.[3]

a. Animal Preparation:

  • Male Wistar rats (or a similar strain) weighing 200-250g are used.

  • Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Anesthesia is induced with an appropriate agent (e.g., urethane).

  • A tracheal cannula is inserted to ensure a clear airway.

  • The abdomen is opened via a midline incision, and the esophagus is ligated at the cardiac sphincter.

  • A double-lumen cannula is inserted into the stomach through an incision in the duodenum and secured.

b. Gastric Perfusion and Sample Collection:

  • The stomach is continuously perfused with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

  • The perfusate is collected every 15 minutes.

  • The acidity of the collected samples is determined by titration with 0.01 N NaOH to a pH of 7.0, using a pH meter.

c. Amthamine Administration:

  • This compound is dissolved in sterile saline.

  • A range of doses (e.g., 1-100 µmol/kg) is administered intravenously (i.v.) as a bolus injection through a cannulated jugular vein.

  • The effect of each dose on gastric acid secretion is monitored over time.

d. Data Analysis:

  • The acid output is calculated and expressed as µmol H+/15 min.

  • A dose-response curve is constructed to determine the ED50 value.

Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol is based on studies evaluating the cardiovascular responses to Amthamine in anesthetized rats.[1]

a. Animal Preparation:

  • Male Wistar rats (or a similar strain) weighing 250-300g are used.

  • Anesthesia is induced (e.g., with pentobarbital (B6593769) sodium).

  • A tracheal cannula is inserted.

  • The right carotid artery is cannulated for continuous measurement of mean arterial pressure (MAP) using a pressure transducer.

  • Heart rate (HR) is derived from the arterial pressure pulse.

  • The right jugular vein is cannulated for intravenous drug administration.

b. Amthamine Administration:

  • This compound is dissolved in sterile saline.

  • For vasodepressor responses, a dose range of 0.03 - 3 µmol/kg is administered as an i.v. bolus.

  • For tachycardic and pressor responses, a higher dose range of 1 - 100 µmol/kg is administered as an i.v. bolus.

c. Co-administration with Antagonists (Optional):

  • To investigate the receptor-specific effects of Amthamine, selective antagonists can be administered prior to Amthamine.

  • For example, the H2 receptor antagonist famotidine (B1672045) (3 µmol/kg, i.v.) can be used to antagonize the vasodepressor effect.[1]

  • The α2-adrenoceptor antagonist yohimbine (B192690) (1 µmol/kg, i.v.) can be used to reduce the pressor response at higher doses of Amthamine.[1]

  • The β-adrenoceptor antagonist propranolol (B1214883) (0.3 mg/kg, i.v.) can be used to block the tachycardic effect.[1]

d. Data Analysis:

  • Changes in MAP and HR from baseline are recorded and analyzed.

  • Dose-response curves for the different cardiovascular parameters are generated.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling in Gastric Parietal Cells

H2_Receptor_Signaling Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Increases

Caption: Amthamine activates the H2 receptor, leading to increased gastric acid secretion.

Experimental Workflow for Investigating Cardiovascular Effects

Cardiovascular_Workflow cluster_prep Animal Preparation cluster_admin Drug Administration cluster_analysis Data Analysis Anesthesia Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Monitoring Connect to Monitoring Equipment Cannulation->Monitoring Baseline Record Baseline MAP & HR Monitoring->Baseline Amthamine_IV Administer Amthamine (i.v.) Baseline->Amthamine_IV Record_Response Record Post-Dose MAP & HR Amthamine_IV->Record_Response Calculate_Change Calculate Change from Baseline Record_Response->Calculate_Change Dose_Response Generate Dose-Response Curves Calculate_Change->Dose_Response

Caption: Workflow for assessing Amthamine's in vivo cardiovascular effects in rats.

Amthamine's Dual Effects on the Adrenergic System

Adrenergic_Interaction Amthamine_High High Dose Amthamine Alpha2 Postjunctional α2 Adrenoceptors Amthamine_High->Alpha2 Directly Activates Neuronal_Uptake Neuronal Catecholamine Release (Tyramine-like) Amthamine_High->Neuronal_Uptake Induces Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha2->Vasoconstriction Tachycardia Tachycardia (Increased Heart Rate) Neuronal_Uptake->Tachycardia

Caption: High-dose Amthamine interacts with the adrenergic system, causing vasoconstriction and tachycardia.[1]

Amthamine's Role in Microglia Activation via PI3K/AKT/FoxO1 Pathway

PI3K_AKT_FoxO1_Pathway Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Activates PI3K PI3K H2R->PI3K Activates AKT AKT PI3K->AKT FoxO1 FoxO1 AKT->FoxO1 Microglia_Activation Microglia Activation (Pro-inflammatory) FoxO1->Microglia_Activation Promotes

Caption: Amthamine can inhibit microglia activation through the PI3K/AKT/FoxO1 pathway.

Important Considerations

  • Pharmacokinetics: Detailed pharmacokinetic parameters for this compound (e.g., half-life, bioavailability, clearance) are not extensively reported in the currently available literature. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal models if these parameters are critical for their experimental design.

  • Dose and Route: The appropriate dose and route of administration will depend on the specific research question and animal model. The provided data serves as a starting point, and dose-response studies are recommended to determine the optimal concentration for a desired effect.

  • Selectivity: Amthamine is a highly selective H2 receptor agonist with little to no activity at H1 and H3 receptors at typical effective doses.[2][3] However, at higher doses, off-target effects, particularly on the adrenergic system, have been observed and should be considered in the interpretation of results.[1]

  • Animal Welfare: All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize any pain or distress.

References

Application Notes and Protocols for Amthamine Dihydrobromide in cAMP Assays using CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor.[1][2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying GPCRs due to their low endogenous receptor expression. Stably expressing the human H2 receptor in CHO cells provides a reliable model system to investigate the pharmacology of H2 receptor ligands.[3] This document provides detailed protocols for utilizing amthamine dihydrobromide to stimulate cAMP production in CHO cells expressing the histamine H2 receptor, along with expected quantitative data and representations of the signaling pathway and experimental workflow.

Signaling Pathway

Activation of the histamine H2 receptor by an agonist like amthamine initiates a signaling cascade that results in the production of cAMP. The agonist binds to the receptor, causing a conformational change that activates the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP can be quantified to determine the potency and efficacy of the agonist.

Histamine H2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor (GPCR) Amthamine->H2R Binds G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for conducting a cAMP assay in CHO cells stably expressing the human histamine H2 receptor, using this compound as the agonist.

I. Materials and Reagents
  • Cells: CHO cell line stably expressing the human histamine H2 receptor (CHO-H2R).

  • Cell Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, hygromycin) appropriate for the expression vector.

  • Reagents for Cell Detachment: 0.25% Trypsin-EDTA.

  • Buffers: Phosphate-Buffered Saline (PBS), Stimulation Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Compounds:

    • This compound (powder, to be dissolved in water or a suitable buffer).

    • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor, to be dissolved in DMSO.

  • cAMP Assay Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • Multi-well plates (e.g., 96-well or 384-well, compatible with the assay kit).

    • Plate reader compatible with the chosen cAMP assay kit.

    • Pipettes and sterile tips.

II. Experimental Workflow

The general workflow for the amthamine-stimulated cAMP assay in CHO-H2R cells is depicted below.

cAMP Assay Experimental Workflow Start Start Culture_Cells 1. Culture CHO-H2R Cells Start->Culture_Cells Seed_Cells 2. Seed Cells into Multi-well Plate Culture_Cells->Seed_Cells Incubate_Overnight 3. Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pre_incubation 5. Pre-incubate with IBMX (optional but recommended) Incubate_Overnight->Pre_incubation Prepare_Reagents 4. Prepare Amthamine and IBMX Solutions Stimulate_Cells 6. Stimulate with Amthamine Dilutions Prepare_Reagents->Stimulate_Cells Pre_incubation->Stimulate_Cells Incubate_Stimulation 7. Incubate for a Defined Time (e.g., 7-30 min) Stimulate_Cells->Incubate_Stimulation Lyse_Cells 8. Lyse Cells and Perform cAMP Assay Incubate_Stimulation->Lyse_Cells Read_Plate 9. Read Plate on Compatible Reader Lyse_Cells->Read_Plate Analyze_Data 10. Analyze Data and Generate Dose-Response Curve Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cAMP assay.
III. Step-by-Step Protocol

  • Cell Culture:

    • Maintain CHO-H2R cells in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • On the day before the assay, detach the cells using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 10,000-40,000 cells/well).

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or PBS.

    • Prepare a stock solution of IBMX (e.g., 100 mM) in DMSO.

    • On the day of the assay, prepare serial dilutions of amthamine in stimulation buffer to achieve the desired final concentrations. Also, prepare a working solution of IBMX in stimulation buffer.

  • cAMP Assay:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the IBMX working solution (final concentration typically 0.1-1 mM) to each well and incubate for 10-30 minutes at 37°C. This step inhibits phosphodiesterases and enhances the cAMP signal. A study has shown successful results with 1 µM IBMX.[4]

    • Add the amthamine serial dilutions to the wells. Include a vehicle control (stimulation buffer with IBMX only).

    • Incubate the plate at 37°C for a specified time, typically between 7 and 30 minutes. A 7-minute incubation has been shown to be effective.[4]

    • Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, ELISA).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the amthamine concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of amthamine that produces 50% of the maximal response) and the maximum response (Emax).

Data Presentation

The following table summarizes representative quantitative data for the dose-dependent stimulation of cAMP production by amthamine in CHO cells stably expressing the human histamine H2 receptor. The data is based on published findings.[4]

Amthamine Concentration (M)Mean cAMP Response (arbitrary units) ± SD
1.00E-10100 ± 15
1.00E-09250 ± 30
1.00E-08800 ± 75
1.00E-071800 ± 150
1.00E-062500 ± 200
1.00E-052800 ± 220
1.00E-042850 ± 230
pEC50 ~7.1
EC50 ~79.4 nM

Note: The values presented are illustrative and may vary depending on the specific CHO cell clone, receptor expression level, and assay conditions.

Conclusion

This compound serves as a valuable pharmacological tool for studying the histamine H2 receptor. The protocols outlined in this document provide a comprehensive guide for researchers to reliably measure amthamine-induced cAMP accumulation in CHO cells expressing the H2 receptor. This assay is crucial for the characterization of H2 receptor agonists and antagonists and is a fundamental component of drug discovery efforts targeting this receptor.

References

Application Notes and Protocols for Amthamine Dihydrobromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Amthamine dihydrobromide, a potent and highly selective histamine (B1213489) H2 receptor agonist, in isolated organ bath experiments. Detailed protocols for studying its effects on guinea pig ileum and trachea are provided, along with relevant quantitative data and a depiction of the associated signaling pathway.

Introduction

This compound is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H2 receptor. Its high selectivity makes it superior to histamine in studies where activation of H1 or H3 receptors would be confounding. In isolated organ bath systems, Amthamine allows for the precise characterization of H2 receptor-mediated smooth muscle relaxation, changes in contractility, and secretion processes.

Physicochemical Properties and Safety Information

PropertyValue
Chemical Name 2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide
Molecular Formula C6H11N3S · 2HBr
Molecular Weight 319.06 g/mol
CAS Number 142457-00-9
Solubility Soluble in water
Purity Typically ≥99%
Storage Desiccate at -20°C

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action and Signaling Pathway

Amthamine is a potent and selective agonist for the histamine H2 receptor.[1][2] It displays weak antagonist activity at the H3 receptor and no activity at the H1 receptor.[1][2] The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like Amthamine, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as smooth muscle relaxation.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Targets

Histamine H2 Receptor Signaling Pathway

Quantitative Data

The following table summarizes the potency of this compound and other relevant compounds in various isolated tissue preparations. Note the lack of specific pD2 or EC50 values for Amthamine in guinea pig ileum and trachea in the reviewed literature.

AgonistPreparationParameterValueReference
Amthamine Guinea Pig GallbladderpD25.44 ± 0.07
Impromidine Guinea Pig GallbladderpD26.73 ± 0.04
Histamine Guinea Pig GallbladderpD24.64 ± 0.04
Dimaprit Guinea Pig GallbladderpD23.71 ± 0.05
Dimaprit Guinea Pig IleumEC505.1 ± 1.8 µM
Histamine Guinea Pig IleumpD26.24 ± 0.06
Histamine Guinea Pig Trachea (pre-contracted)-log ED50~4.5

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. EC50 is the molar concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

Preparation of Physiological Salt Solutions

Krebs-Henseleit Solution (for Guinea Pig Trachea)

Componentg/LmM
NaCl6.9118.1
KCl0.354.7
CaCl2·2H2O0.372.5
KH2PO40.161.2
MgSO4·7H2O0.291.2
NaHCO32.125.0
Glucose2.011.1

Preparation:

  • Dissolve all components except CaCl2·2H2O and NaHCO3 in 800 mL of distilled water.

  • In a separate container, dissolve CaCl2·2H2O in 50 mL of distilled water.

  • Slowly add the CaCl2 solution to the main solution while stirring continuously to prevent precipitation.

  • Add NaHCO3 and dissolve.

  • Adjust the final volume to 1 L with distilled water.

  • The solution should be continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

Tyrode's Solution (for Guinea Pig Ileum)

Componentg/LmM
NaCl8.0136.9
KCl0.22.7
CaCl2·2H2O0.21.8
MgCl2·6H2O0.10.5
NaH2PO4·H2O0.050.4
NaHCO31.011.9
Glucose1.05.6

Preparation: Follow a similar procedure to the Krebs-Henseleit solution, ensuring continuous gassing with carbogen.

Isolated Guinea Pig Ileum Preparation

This protocol is designed to measure the contractile or relaxant effects of Amthamine on the smooth muscle of the guinea pig ileum.

Experimental Workflow:

Ileum_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Sacrifice Sacrifice Guinea Pig (Cervical Dislocation) Isolate Isolate a segment of terminal ileum Sacrifice->Isolate Clean Gently flush lumen with Tyrode's solution Isolate->Clean Cut Cut into 2-3 cm segments Clean->Cut Mount Mount ileum segment in organ bath (20 mL Tyrode's) Cut->Mount Connect Connect to isometric force transducer Mount->Connect Equilibrate Equilibrate for 30-60 min under 1g tension Connect->Equilibrate PreContract Optional: Pre-contract with agonist (e.g., Histamine) Equilibrate->PreContract AddAmthamine Cumulative addition of Amthamine Equilibrate->AddAmthamine For contraction studies PreContract->AddAmthamine Record Record relaxation/ contraction responses AddAmthamine->Record Wash Wash tissue (3x with Tyrode's) Record->Wash

Isolated Guinea Pig Ileum Experimental Workflow

Detailed Protocol:

  • Tissue Dissection: Humanely sacrifice a guinea pig (250-350 g) via cervical dislocation followed by exsanguination. Open the abdominal cavity and locate the terminal ileum near the ileo-caecal junction. Carefully dissect a 10-15 cm segment of the ileum, ensuring minimal handling.

  • Preparation: Place the isolated ileum in a petri dish containing warm (37°C), carbogen-gassed Tyrode's solution. Gently flush the lumen with a syringe filled with Tyrode's solution to remove any contents. Cut the ileum into 2-3 cm segments.

  • Mounting: Tie one end of an ileum segment to a tissue holder at the bottom of a 20 mL organ bath filled with Tyrode's solution maintained at 37°C and continuously gassed with carbogen. Tie the other end to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Experiment:

    • For studying relaxation: Pre-contract the ileum with a submaximal concentration of a contractile agent (e.g., histamine or carbachol). Once a stable contraction plateau is reached, add Amthamine in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.

    • For studying contraction: Add Amthamine cumulatively to the equilibrated tissue.

  • Data Acquisition: Record the changes in tension using a data acquisition system.

  • Washing: After obtaining a full concentration-response curve, wash the tissue three times with fresh Tyrode's solution and allow it to return to baseline before starting a new experiment.

Isolated Guinea Pig Trachea Preparation

This protocol is designed to measure the relaxant effects of Amthamine on the pre-contracted smooth muscle of the guinea pig trachea.

Experimental Workflow:

Trachea_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Sacrifice Sacrifice Guinea Pig (Cervical Dislocation) Isolate Isolate the trachea Sacrifice->Isolate Clean Remove adhering connective tissue and fat Isolate->Clean Cut Cut into rings (2-3 mm wide) Clean->Cut Mount Mount tracheal ring in organ bath (20 mL Krebs) Cut->Mount Connect Connect to isometric force transducer Mount->Connect Equilibrate Equilibrate for 60-90 min under 1.5-2g tension Connect->Equilibrate PreContract Pre-contract with agonist (e.g., Histamine, Methacholine) Equilibrate->PreContract AddAmthamine Cumulative addition of Amthamine PreContract->AddAmthamine Record Record relaxation responses AddAmthamine->Record Wash Wash tissue (3x with Krebs) Record->Wash

Isolated Guinea Pig Trachea Experimental Workflow

Detailed Protocol:

  • Tissue Dissection: Humanely sacrifice a guinea pig as previously described. Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Preparation: Clean the trachea of adhering connective tissue and fat. Cut the trachea into rings, each 2-3 mm in width.

  • Mounting: Suspend a tracheal ring between two L-shaped stainless-steel hooks in a 20 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with carbogen. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 20 minutes.

  • Experiment: Induce a sustained contraction with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or methacholine. Once a stable plateau is achieved, add Amthamine in a cumulative manner to the organ bath.

  • Data Acquisition: Record the relaxation responses.

  • Washing: After the experiment, wash the tissue thoroughly and allow it to return to the baseline tension.

Data Analysis

The response to Amthamine is typically expressed as a percentage of the maximal response to a standard agonist or as a percentage of the pre-contraction tension. Concentration-response curves are plotted using a logarithmic scale for the agonist concentration. From these curves, the EC50 (or pD2) and the maximum effect (Emax) can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).

Troubleshooting

  • Low or no tissue response:

    • Check the viability of the tissue. Ensure it was handled gently during preparation.

    • Verify the composition and pH of the physiological salt solution.

    • Ensure proper gassing with carbogen.

    • Check the temperature of the organ bath.

    • Confirm the concentration and integrity of the Amthamine solution.

  • High baseline noise:

    • Ensure the organ bath is properly grounded.

    • Check for mechanical vibrations in the setup.

    • Ensure the transducer is properly calibrated and stable.

  • Tachyphylaxis (desensitization):

    • Allow sufficient time for washing and re-equilibration between experiments.

    • Consider a non-cumulative dosing protocol if tachyphylaxis is significant.

Conclusion

This compound is an invaluable tool for the selective investigation of histamine H2 receptor function in isolated tissues. The protocols outlined in these application notes provide a robust framework for conducting reproducible and reliable isolated organ bath experiments to characterize the pharmacological effects of Amthamine on various smooth muscle preparations.

References

Application Notes and Protocols for Amthamine Dihydrobromide Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its selectivity makes it an invaluable tool for investigating the physiological and pharmacological roles of the H2 receptor, distinguishing its effects from those mediated by other histamine receptor subtypes (H1, H3, and H4).[1][3] Amthamine has been demonstrated to be as potent as, or slightly more potent than, histamine itself in activating H2 receptors.[4][5]

The primary signaling pathway associated with H2 receptor activation involves the coupling to Gs proteins, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This signaling cascade mediates various physiological responses, most notably the stimulation of gastric acid secretion.[3][7] Amthamine has been shown to induce a dose-dependent increase in gastric acid secretion in various in vivo and in vitro models.[7]

These application notes provide detailed protocols for generating a dose-response curve for amthamine dihydrobromide in a cell-based in vitro system, a fundamental technique for characterizing its potency and efficacy.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at the histamine H2 receptor across different experimental models.

Table 1: In Vitro Potency and Efficacy of this compound

Experimental ModelParameterValueReference
Guinea Pig Right AtriumpD26.21[5]
Guinea Pig Papillary MusclepD26.17[4]
Human AtriumpD25.38[4]
Rat Isolated Gastric FundusEC5018.9 µM[7]
Human Eosinophils (EPO release inhibition)IC500.4 µM[3]
CHO cells expressing human H2 receptorpKi5.2
U-937 human monocytic cell line (cAMP generation)EC503.2-4.6 µM (as histamine)[8]

Table 2: In Vivo Potency of this compound

Experimental ModelParameterValueRoute of AdministrationReference
Conscious Cats (gastric fistula)ED500.069 µmol/kg/hIntravenous Infusion[7]
Anesthetized Rats (lumen-perfused stomach)ED5011.69 µmol/kgIntravenous[7]
Anesthetized Rat (vasodepressor response)Dose Range0.03-3 µmol/kgIntravenous[9]

Experimental Protocols

Protocol 1: In Vitro Amthamine Dose-Response Curve Generation using a cAMP Assay in CHO-K1 Cells Stably Expressing the Human Histamine H2 Receptor

This protocol outlines the steps to determine the potency (EC50) of this compound by measuring its ability to stimulate cAMP production in a recombinant cell line.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation

  • This compound (powder)

  • cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)

  • 384-well white microplates

  • HTRF-compatible plate reader (or appropriate reader for the chosen cAMP assay)

Procedure:

  • Cell Culture:

    • Culture the CHO-K1 cells expressing the human H2 receptor in T75 flasks until they reach 80-90% confluency.

    • On the day of the assay, wash the cells with PBS and detach them using a cell dissociation reagent.

    • Resuspend the cells in assay buffer and perform a cell count to determine the cell density.

    • Dilute the cells to the desired concentration as recommended by the cAMP assay kit manufacturer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. A typical 11-point dilution series might start at a high concentration (e.g., 1 mM) and decrease by a factor of 10 for each subsequent dilution. Include a vehicle control (assay buffer only).

  • Cell Stimulation:

    • Dispense a small volume (e.g., 5 µL) of each this compound dilution into the wells of a 384-well plate.

    • Add an equal volume (e.g., 5 µL) of the cell suspension to each well.

    • Include wells with cells and vehicle only (basal control) and wells with a known activator of adenylyl cyclase (e.g., forskolin) as a positive control.

    • Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.

  • cAMP Detection:

    • Following the incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer and then the detection reagents.

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio for HTRF) is collected by the plate reader.

    • Generate a standard curve using known concentrations of cAMP to convert the raw data into cAMP concentrations.

    • Plot the cAMP concentration (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, SigmaPlot).

    • From the curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Compound Preparation cluster_2 Assay Execution cluster_3 Data Analysis Culture Culture CHO-K1-H2R Cells Harvest Harvest and Resuspend Cells Culture->Harvest Plating Plate Compounds and Cells Harvest->Plating Stock Prepare Amthamine Stock Dilution Serial Dilution Stock->Dilution Dilution->Plating Incubation Incubate for cAMP Accumulation Plating->Incubation Detection cAMP Detection Incubation->Detection Read Read Plate Detection->Read Curve Generate Dose-Response Curve Read->Curve EC50 Determine EC50 Curve->EC50 G Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Substrates

References

Amthamine Dihydrobromide: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H₂ receptor agonist.[1][2][3][4] It is structurally similar to histamine but exhibits greater selectivity for the H₂ receptor subtype over H₁ and H₃ receptors.[1][2][3][4] This selectivity makes amthamine an invaluable tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of the H₂ receptor in various cell types.

The histamine H₂ receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit.[3][5][6] This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5][6] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, modulating a wide range of cellular functions including cell proliferation, differentiation, and secretion.[3][5][6]

These application notes provide detailed protocols for the preparation and use of amthamine dihydrobromide in cell culture experiments, including methods for assessing its effects on downstream signaling pathways.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 319.06 g/mol [4]
Formula C₆H₁₁N₃S·2HBr[4]
Purity ≥99%[4]
Solubility Soluble to 100 mM in water[4]
Storage Desiccate at -20°C[4]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various tissues and cell-based assays. The pD₂ value is the negative logarithm of the EC₅₀, providing a measure of agonist potency.

Tissue/AssaySpeciesParameterValueReference
Spontaneously beating atria (sinus rate)Guinea PigpD₂6.72[1]
Electrically driven papillary muscle (contractility)Guinea PigpD₂6.17[1]
Right atriumGuinea PigpD₂6.21[7]
Human atrium (contractility)HumanpD₂5.38[1]
Isolated gastric fundusRatEC₅₀18.9 µM[8]
H₂-transfected CHO cells (cAMP production)HamsterpEC₅₀Varies with receptor expression[9]

Signaling Pathway

Activation of the histamine H₂ receptor by amthamine initiates a well-defined signaling cascade.

H2_Signaling_Pathway Amthamine Amthamine dihydrobromide H2R Histamine H₂ Receptor Amthamine->H2R Binds to Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

Figure 1: Amthamine-induced H₂ receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of amthamine in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, CHO) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Amthamine_Prep 2. Prepare Amthamine Stock Solution Amthamine_Treatment 4. Treat Cells with Amthamine Dilutions Amthamine_Prep->Amthamine_Treatment Cell_Seeding->Amthamine_Treatment Incubation 5. Incubate for Defined Period Amthamine_Treatment->Incubation Assay 6. Perform Assay (e.g., cAMP, PKA activity) Incubation->Assay Data_Acquisition 7. Data Acquisition Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis

Figure 2: General experimental workflow for amthamine studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM). Use the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the powder: Accurately weigh the calculated mass of this compound powder in a sterile conical tube.

  • Dissolve the powder: Add the appropriate volume of sterile, nuclease-free water to the tube.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved.

  • Sterilize (optional but recommended): Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Cell Treatment with Amthamine

Materials:

  • Cultured cells of interest (e.g., CHO-K1 cells stably expressing the human H₂ receptor)

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 96-well)

  • This compound stock solution (from Protocol 1)

  • Sterile, nuclease-free water or appropriate vehicle for dilution

Procedure:

  • Cell Seeding: Seed the cells into the wells of a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 24-48 hours).

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the amthamine stock solution. Prepare a series of dilutions in serum-free or complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. Include a vehicle-only control.

  • Cell Treatment: Carefully remove the culture medium from the wells. Add the prepared amthamine working solutions to the respective wells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the time specified by the downstream assay protocol (e.g., 10-30 minutes for cAMP assays).

Protocol 3: cAMP Accumulation Assay

This protocol provides a general guideline for a competitive immunoassay to measure intracellular cAMP levels. Specific details may vary depending on the commercial kit used.

Materials:

  • Cells treated with amthamine (from Protocol 2)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer (provided with the kit)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Lysis: After the amthamine incubation period, remove the treatment medium and lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer to each well.

  • Assay Procedure: Perform the cAMP measurement following the kit's protocol. This usually involves the addition of detection reagents and incubation.

  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a compatible plate reader.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Use the standard curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the amthamine concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 4: Immunocytochemistry (ICC) for Phospho-PKA Substrates

This protocol allows for the visualization of PKA activation by detecting the phosphorylation of its downstream substrates.

Materials:

  • Cells cultured on sterile coverslips and treated with amthamine

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against phospho-PKA substrates

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After amthamine treatment, wash the cells on coverslips with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-PKA substrates diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the fluorescence signal corresponding to phospho-PKA substrates can be quantified to assess the level of PKA activation.

Conclusion

This compound is a powerful and selective tool for investigating the role of the histamine H₂ receptor in cell culture models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of H₂ receptor signaling in health and disease.

References

Amthamine Dihydrobromide: A Tool for Interrogating H2 Receptor Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H2 receptor, a Gs protein-coupled receptor (GPCR). Its selectivity makes it an invaluable tool for elucidating the downstream signaling cascades initiated by H2 receptor activation, distinguishing these from the effects of other histamine receptor subtypes. Predominantly known for its role in stimulating gastric acid secretion, the H2 receptor's signaling pathways extend to various physiological processes, including vasodilation and modulation of immune responses.[1] These application notes provide a comprehensive guide to utilizing amthamine dihydrobromide for studying H2 receptor downstream signaling, complete with detailed experimental protocols and quantitative data.

Data Presentation

The following tables summarize the quantitative data for this compound in various experimental models, providing a reference for its potency and efficacy.

Table 1: Potency of this compound in Functional Assays

ParameterSpecies/Cell LineExperimental ModelValueReference
ED50Conscious CatGastric Acid Secretion0.069 µmol/kg/h[1]
ED50Anesthetized RatGastric Acid Secretion11.69 µmol/kg (i.v.)[1]
EC50Rat Isolated Gastric FundusSecretagogue Activity18.9 µmol/L[1]
IC50Human EosinophilsInhibition of EPO Release0.4 µM[2]
pD2Guinea Pig Right AtriumInotropic Effect6.21

Table 2: this compound in H2 Receptor Signaling Studies

Cell LineAssayKey FindingsReference
HEK293TcAMP AccumulationConcentration-dependent increase in cAMP[3]
HEK293TERK PhosphorylationTime-dependent increase in p-ERK levels[1][3]
AGS (gastric epithelial)cAMP Levels & ERK PhosphorylationIncreased ERK phosphorylation[1]
CHOcAMP AccumulationDose-dependent increase in cAMP
MA-10 (Leydig tumor cells)Cell ProliferationAmthamine-induced proliferation enhanced by PI3K inhibitor[3]

Signaling Pathways

Activation of the H2 receptor by amthamine primarily initiates the Gs-adenylyl cyclase signaling cascade. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. Furthermore, H2 receptor activation can also induce signaling through the ERK/MAPK pathway, which is implicated in cell proliferation and differentiation.[1][3]

H2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates ERK_pathway MEK -> ERK H2R->ERK_pathway Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene Promotes

H2 Receptor Downstream Signaling Pathway

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to amthamine stimulation in cultured cells.

Materials:

  • H2 receptor-expressing cells (e.g., HEK293T, CHO)

  • Cell culture medium

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • Ethanol (B145695)

  • Tris-HCl buffer (50 mM, pH 7.4) with 0.1% BSA

  • cAMP assay kit (e.g., TR-FRET, ELISA)

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash cells once with serum-free medium.

  • Pre-incubate cells with 1 mM IBMX in basal culture medium for 3 minutes at 37°C to inhibit phosphodiesterase activity.[3]

  • Add varying concentrations of this compound to the wells.

  • Incubate for 9 minutes at 37°C.[3]

  • Stop the reaction by adding ethanol and centrifuge at 2000 x g for 5 minutes.[3]

  • Transfer the ethanol supernatant to a new plate and dry completely.

  • Resuspend the residue in Tris-HCl buffer.[3]

  • Determine the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

cAMP_Workflow A Seed H2R-expressing cells in 96-well plate B Pre-incubate with IBMX (3 min, 37°C) A->B C Add Amthamine (various concentrations) B->C D Incubate (9 min, 37°C) C->D E Stop reaction (Ethanol) D->E F Dry and Resuspend E->F G Measure cAMP (TR-FRET/ELISA) F->G

Experimental Workflow for cAMP Accumulation Assay
PKA Activation Assay

PKA activation is a direct consequence of increased cAMP levels. This can be assessed by measuring the phosphorylation of PKA substrates or by using specific PKA activity assays. A common method is to measure the phosphorylation of a known PKA substrate, such as CREB.

CREB Phosphorylation Assay (Western Blot)

This protocol details the detection of CREB phosphorylation at Serine 133, a key indicator of PKA activation, using Western blotting.

Materials:

  • H2 receptor-expressing cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with this compound for the desired time (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-phospho-CREB antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total-CREB antibody as a loading control.

ERK Phosphorylation Assay (Western Blot)

This protocol is for detecting the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Same as for CREB Phosphorylation Assay, with the following primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

Procedure:

  • Follow steps 1-7 of the CREB Phosphorylation Assay protocol.

  • Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Follow steps 9-10 of the CREB protocol.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

Western_Blot_Workflow A Cell Treatment with Amthamine B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pCREB or anti-pERK) E->F G Secondary Antibody Incubation F->G H Detection G->H I Stripping & Re-probing (Total Protein Control) H->I

General Workflow for Western Blot Analysis

Conclusion

This compound is a powerful and selective agonist for the H2 receptor, making it an essential tool for dissecting the complexities of H2 receptor-mediated signaling. By employing the protocols outlined in these application notes, researchers can effectively investigate the canonical Gs-cAMP-PKA-CREB pathway, as well as alternative signaling cascades such as the ERK/MAPK pathway, contributing to a deeper understanding of the physiological and pharmacological roles of the histamine H2 receptor.

References

Application Notes and Protocols: Amthamine Dihydrobromide in Perfused Stomach Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H₂ receptor.[1] Its specificity makes it an invaluable pharmacological tool for investigating the mechanisms of gastric acid and pepsinogen secretion, particularly in isolated perfused stomach models. These preparations allow for the study of gastric function in a controlled ex vivo environment, eliminating systemic influences and enabling precise quantification of secretory responses to various stimuli. This document provides detailed application notes and protocols for the use of amthamine dihydrobromide in perfused stomach studies, aimed at facilitating reproducible and accurate experimental outcomes.

Mechanism of Action

Gastric acid secretion by parietal cells is a complex process regulated by neural, hormonal, and paracrine signals.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid secretion. It binds to H₂ receptors on the basolateral membrane of parietal cells, activating a G-protein-coupled signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane, resulting in the secretion of hydrochloric acid into the gastric lumen.[2] Amthamine mimics the action of endogenous histamine at the H₂ receptor, providing a reliable and specific method to stimulate this pathway for experimental purposes.

G Amthamine Amthamine Dihydrobromide H2R Histamine H₂ Receptor Amthamine->H2R Binds to G_Protein G-Protein (Gs) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_Secretion ↑ H⁺ Secretion (Acid Secretion) ProtonPump->H_Secretion

Figure 1: Signaling pathway of amthamine-induced gastric acid secretion.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on gastric acid and pepsinogen secretion in perfused stomach preparations.

Table 1: Effect of Amthamine on Gastric Acid Secretion in Anesthetized Rats with a Lumen-Perfused Stomach

AgonistED₅₀ (μmol/kg i.v.)Relative Potency vs. DimapritRelative Potency vs. Histamine
Amthamine11.69[1]3-10 fold more potent[1]Approximately equipotent[1]
HistamineNot explicitly stated--
DimapritNot explicitly stated--

ED₅₀ represents the dose required to produce 50% of the maximum response.

Table 2: Effect of Various Agonists on Pepsinogen Secretion from Isolated Human Peptic Cells

AgonistEC₅₀
Acetylcholine0.3 μM[4]
Cholecystokinin (CCK)-82 nM[4]
Histamine 2 μM [4]
Gastrin-I30 nM[4]

EC₅₀ represents the concentration required to produce 50% of the maximum response. While this data is from isolated cells, it provides a relevant cellular-level comparison for histamine-like effects on pepsinogen secretion.

Experimental Protocols

Protocol 1: Isolated Perfused Rat Stomach Preparation

This protocol describes the surgical procedure and setup for an isolated perfused rat stomach preparation to study the effects of amthamine on gastric secretion.

Materials:

  • Male Wistar rats (200-250 g), fasted overnight with free access to water

  • Anesthetic (e.g., urethane (B1682113) or a combination of medetomidine (B1201911) and ketamine)

  • Perfusion pump

  • Warmed (37°C) and oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution or a modified Tyrode solution[5]

  • Surgical instruments (scissors, forceps, hemostats)

  • Catheters and tubing

  • pH meter and titrator for acid measurement

  • Spectrophotometer for pepsinogen assay

Procedure:

  • Anesthesia: Anesthetize the rat according to approved institutional protocols. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pylorus at the pyloric-duodenal junction.

    • Insert a double-lumen catheter orally into the stomach and secure it at the esophagus. One lumen is for perfusion of the gastric lumen, and the other is for collecting the effluent.

    • Cannulate the celiac artery for vascular perfusion of the stomach.

    • Begin vascular perfusion with the warmed and oxygenated physiological salt solution at a constant flow rate (e.g., 2-4 mL/min).

  • Lumen Perfusion and Sample Collection:

    • Start perfusing the gastric lumen with saline or distilled water at a constant rate (e.g., 1 mL/min).

    • Collect the gastric effluent every 15 minutes.

    • Allow the preparation to stabilize for a basal period (e.g., 30-60 minutes) to establish a baseline secretion rate.

  • Amthamine Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer amthamine either intravenously (if the whole animal is used) or by adding it to the vascular perfusate at desired concentrations.[1]

    • A dose-response curve can be generated by administering increasing concentrations of amthamine.

  • Measurement of Gastric Acid Secretion:

    • Determine the volume of each collected sample.

    • Measure the acid concentration of the gastric effluent by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter and an automatic titrator.

    • Calculate the acid output as μmol H⁺ per unit of time.

  • Measurement of Pepsinogen Secretion:

    • Pepsinogen in the gastric effluent can be measured using methods such as the hemoglobin digestion method at pH 2.[4] The resulting peptides are then quantified spectrophotometrically.

G Start Anesthetize Rat Surgery Surgical Preparation: - Midline Incision - Ligate Pylorus - Insert Gastric Catheter - Cannulate Celiac Artery Start->Surgery VascularPerfusion Start Vascular Perfusion (Warmed, Oxygenated Buffer) Surgery->VascularPerfusion LumenPerfusion Start Gastric Lumen Perfusion VascularPerfusion->LumenPerfusion Stabilization Stabilization Period (Collect Basal Samples) LumenPerfusion->Stabilization AmthamineAdmin Administer Amthamine (via Vascular Perfusate) Stabilization->AmthamineAdmin SampleCollection Collect Gastric Effluent (e.g., every 15 min) AmthamineAdmin->SampleCollection Analysis Analyze Samples: - Acid Titration (pH meter) - Pepsinogen Assay SampleCollection->Analysis End End Experiment Analysis->End

References

Amthamine Dihydrobromide Protocol for Human Atrial Preparations: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine (B1667264) dihydrobromide is a potent and highly selective histamine (B1213489) H2 receptor agonist.[1] In human cardiac tissue, the histamine H2 receptor is the primary mediator of the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of histamine. Amthamine mimics these effects by binding to and activating the H2 receptor, making it a valuable pharmacological tool for studying H2 receptor signaling and its physiological consequences in the human heart. These application notes provide a comprehensive overview and detailed protocols for the use of amthamine dihydrobromide in isolated human atrial preparations.

Mechanism of Action

Amthamine acts as a full agonist at the histamine H2 receptor in human atrial preparations.[1] The binding of amthamine to the H2 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to an increase in myocardial contractility. This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). PKA subsequently phosphorylates key intracellular proteins involved in calcium handling and myofilament function, such as phospholamban and troponin I, ultimately resulting in an increased force of contraction.[2][3]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of amthamine and relevant antagonists in atrial preparations.

CompoundParameterValueSpeciesTissue Preparation
AmthaminepD25.38HumanAtrium
AmthamineAgonist TypeFull AgonistHumanAtrium
Famotidine (B1672045)pA2 (vs. Amthamine)7.21 ± 0.45HumanPectinate Muscle
Ranitidine (B14927)pA2 (vs. Amthamine)6.46Guinea PigAtria

Note: The pA2 value for ranitidine was determined in guinea pig atria, as a value for human atrial preparations was not available in the reviewed literature.

Experimental Protocols

I. Preparation of Human Atrial Trabeculae for Contractility Studies

This protocol details the isolation and mounting of human atrial trabeculae for isometric force measurements.

Materials:

  • Human right atrial appendage tissue obtained from patients undergoing cardiac surgery (with informed consent and ethical approval).

  • Cardioplegic solution (e.g., St. Thomas' Hospital solution), ice-cold.

  • Modified Tyrode's solution (in mM): NaCl 119.8, KCl 5.4, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 22.6, Na2EDTA 0.05, Ascorbic acid 0.28, Glucose 5.05. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • Dissection microscope.

  • Fine dissection scissors and forceps.

  • Organ bath system with force transducers for isometric tension measurement.

  • Field stimulator.

Procedure:

  • Tissue Acquisition and Transport: Immediately upon excision, place the human right atrial appendage in ice-cold cardioplegic solution and transport it to the laboratory.

  • Dissection:

    • In a dissecting dish filled with cold, oxygenated Tyrode's solution, carefully open the atrial appendage to expose the endocardial surface.

    • Under a dissection microscope, identify suitable, unbranched trabeculae or pectinate muscles.

    • Carefully dissect the selected trabecula, leaving a small portion of the surrounding tissue at each end for mounting.

  • Mounting:

    • Transfer the isolated trabecula to an organ bath chamber containing oxygenated Tyrode's solution maintained at 37°C.

    • Mount the trabecula vertically or horizontally between a fixed hook and an isometric force transducer.

  • Equilibration and Stimulation:

    • Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bath solution.

    • Stretch the muscle preparation to its optimal length (Lmax), the length at which it develops maximal twitch force.

    • Pace the preparation electrically using a field stimulator at a frequency of 1 Hz with a pulse duration of 5 ms (B15284909) and a voltage approximately 10-20% above the threshold.

  • Data Acquisition: Record isometric contractions using a suitable data acquisition system.

II. Amthamine Concentration-Response Curve Protocol

Procedure:

  • After the equilibration period and establishment of a stable baseline contraction, begin the cumulative addition of this compound to the organ bath.

  • Prepare a stock solution of amthamine in distilled water.

  • Add increasing concentrations of amthamine to the organ bath in a cumulative manner, typically in half-log increments (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

  • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

  • Record the peak isometric tension at each concentration.

  • At the end of the experiment, wash the preparation with fresh Tyrode's solution to return to baseline.

III. Antagonist Protocol (pA2 Determination)

This protocol is for determining the potency of a competitive antagonist, such as famotidine or ranitidine.

Procedure:

  • Prepare at least three atrial trabeculae preparations.

  • In the first preparation, generate a control concentration-response curve for amthamine as described above.

  • In the other preparations, pre-incubate the tissue with a fixed concentration of the antagonist (e.g., 1 µM famotidine) for a sufficient period (e.g., 30-60 minutes) to allow for equilibration.

  • In the presence of the antagonist, generate a cumulative concentration-response curve for amthamine. The curve should be shifted to the right.

  • Repeat with different concentrations of the antagonist if a full Schild analysis is required.

  • The pA2 value can be calculated from the concentration-response curves using the Schild equation.

IV. Cyclic AMP (cAMP) Measurement Protocol

This protocol describes the measurement of cAMP levels in human atrial tissue following treatment with amthamine using a competitive ELISA kit.

Materials:

  • Human atrial tissue preparations.

  • This compound.

  • Liquid nitrogen.

  • Homogenizer (e.g., Polytron-type).

  • Lysis buffer (as provided in the cAMP ELISA kit or a suitable alternative, e.g., 0.1 M HCl).

  • Commercially available cAMP ELISA kit.

  • Microplate reader.

Procedure:

  • Tissue Treatment: Prepare and equilibrate human atrial trabeculae as described in Protocol I. Treat the tissues with the desired concentration of amthamine or vehicle control for a specified time (e.g., 10-15 minutes).

  • Tissue Lysis:

    • At the end of the incubation period, rapidly remove the tissues from the organ bath and flash-freeze them in liquid nitrogen to stop enzymatic activity.

    • Weigh the frozen tissue and add 5-10 µL of lysis buffer per mg of tissue.

    • Homogenize the sample on ice.

    • Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.

    • Collect the supernatant, which contains the tissue lysate.

  • cAMP ELISA:

    • Follow the specific instructions provided with the commercial cAMP ELISA kit. A general procedure is as follows:

    • Prepare cAMP standards and samples (tissue lysates). Acetylation of samples and standards may be required for increased sensitivity.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated cAMP and the primary antibody to the wells.

    • Incubate for the recommended time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cAMP concentration to the total protein content of the tissue lysate.

Visualizations

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Amthamine Amthamine H2R Histamine H2 Receptor (Gs-coupled) Amthamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Phosphorylation Phosphorylation of Phospholamban & Troponin I PKA->Phosphorylation Catalyzes Contractility Increased Contractility Phosphorylation->Contractility

Caption: Signaling pathway of amthamine in human atrial cardiomyocytes.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Human Atrial Appendage Dissection Dissect Trabecula Tissue->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate & Pace Mounting->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Drug_Addition Cumulative Addition of Amthamine Baseline->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording CRC Construct Concentration-Response Curve Recording->CRC Analysis Calculate pD2/EC50 CRC->Analysis G cluster_prep Tissue Treatment & Lysis cluster_elisa cAMP ELISA cluster_analysis Data Analysis Tissue_Prep Prepare & Equilibrate Atrial Tissue Treatment Treat with Amthamine or Vehicle Tissue_Prep->Treatment Freeze Flash Freeze in Liquid Nitrogen Treatment->Freeze Lyse Homogenize in Lysis Buffer Freeze->Lyse Sample_Prep Prepare Standards & Lysates Lyse->Sample_Prep ELISA Perform Competitive ELISA Sample_Prep->ELISA Read Read Absorbance ELISA->Read Std_Curve Generate Standard Curve Read->Std_Curve Quantify Quantify cAMP Concentration Std_Curve->Quantify Normalize Normalize to Protein Content Quantify->Normalize

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amthamine Dihydrobromide Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amthamine (B1667264) dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vitro use of this selective histamine (B1213489) H2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is Amthamine dihydrobromide and what is its primary mechanism of action in vitro?

This compound is a potent and highly selective agonist for the histamine H2 receptor.[1][2][3] In vitro, it mimics the action of histamine at this receptor subtype, leading to the activation of downstream signaling pathways. It has been shown to be slightly more potent than histamine itself and exhibits only weak antagonist activity at the H3 receptor and no activity at the H1 receptor.[1][2][3]

Q2: What is the solubility and recommended storage for this compound?

This compound is soluble in water up to 100 mM.[2] For long-term storage, it is recommended to desiccate the solid compound at -20°C.[2] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q3: How should I prepare working solutions of this compound?

To prepare a working solution, dilute a freshly prepared or properly stored stock solution in your experimental buffer or cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentration. If using a stock solution in an organic solvent like DMSO, ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical in vitro applications of this compound?

This compound is widely used in vitro to:

  • Stimulate gastric acid secretion in isolated gastric preparations.[5]

  • Induce relaxation of smooth muscles, such as in cerebral arteries.[3]

  • Investigate cardiac effects, including increases in heart rate and contractility in isolated heart tissues.[6]

  • Study the histamine H2 receptor signaling pathway, primarily through the measurement of cyclic AMP (cAMP) production.

Troubleshooting Guide

Problem: I am observing a precipitate in my cell culture medium after adding this compound.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in your specific culture medium, especially at physiological pH and temperature. Interactions with components in the serum or media supplements can also contribute to precipitation.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and has been stored correctly. If using a stock solution in an organic solvent, make sure it is completely in solution before diluting into aqueous media.

    • Optimize Final Concentration: Re-evaluate the required concentration for your experiment. Refer to the quantitative data tables below for typical effective concentrations in various assays. It's possible a lower concentration will still elicit the desired biological response.

    • Serial Dilution: When preparing your working solution, perform a stepwise dilution of the stock solution into your final medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium, as this can cause localized high concentrations and precipitation.

    • Consider Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%). High concentrations of organic solvents can reduce the aqueous solubility of your compound.

    • Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding the this compound solution.

Problem: I am seeing inconsistent or no response to this compound in my experiments.

  • Possible Cause 1: Compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity.

    • Troubleshooting Steps:

      • Always use freshly prepared solutions when possible.

      • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

      • Protect solutions from light.

  • Possible Cause 2: Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure of cells to an agonist like Amthamine can lead to the desensitization of H2 receptors, resulting in a diminished response over time.[1][7][8]

    • Troubleshooting Steps:

      • Minimize the pre-incubation time with Amthamine to what is necessary for the assay.

      • If repeated stimulation is required, allow for a sufficient wash-out period between treatments to permit receptor re-sensitization.

      • Consider using a lower concentration of Amthamine that still provides a robust response without causing rapid desensitization.

  • Possible Cause 3: Low or Absent H2 Receptor Expression: The cell line or tissue preparation you are using may not express the histamine H2 receptor at a sufficient level to elicit a measurable response.

    • Troubleshooting Steps:

      • Confirm H2 receptor expression in your experimental model using techniques such as RT-PCR, Western blot, or radioligand binding assays.

      • If possible, use a positive control cell line or tissue known to express functional H2 receptors.

Problem: I am observing unexpected cellular effects that may be off-target.

  • Possible Cause: At high concentrations, the selectivity of this compound may decrease, potentially leading to off-target effects. Although highly selective for the H2 receptor, interactions with other receptors or cellular components at supra-physiological concentrations cannot be entirely ruled out.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the lowest effective concentration of Amthamine that produces the desired on-target effect. Use concentrations within the range of published EC50 and Ki values (see tables below) as a starting point.

    • Use Selective Antagonists: To confirm that the observed effect is mediated by the H2 receptor, pre-treat your cells or tissues with a selective H2 receptor antagonist (e.g., cimetidine, ranitidine). If the effect of Amthamine is blocked, it is likely an on-target effect.

    • Investigate Downstream Signaling: Confirm that the observed cellular response is consistent with the known H2 receptor signaling pathway (i.e., Gs-cAMP-PKA). For example, you can measure changes in intracellular cAMP levels.

Data Presentation

Quantitative Data: In Vitro Efficacy of this compound
ParameterSpecies/TissueAssay/EffectValueReference
pKi HumanH2 Receptor Binding5.2
EC50 RatGastric Acid Secretion (isolated gastric fundus)18.9 µM[5]
pD2 Guinea PigIncrease in sinus rate (spontaneously beating atria)6.72
pD2 Guinea PigIncrease in contractility (electrically driven papillary muscle)6.17[6]
pD2 HumanIncrease in contractility (atrium)5.38[6]

pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Protocol 1: In Vitro Cyclic AMP (cAMP) Assay

This protocol provides a general framework for measuring Amthamine-induced cAMP production in a cell-based assay.

Workflow Diagram: cAMP Assay

camp_assay_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection cell_culture 1. Culture cells to ~80% confluency cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_resuspend 3. Resuspend in assay buffer cell_harvest->cell_resuspend dispense_cells 4. Dispense cells into assay plate cell_resuspend->dispense_cells add_amthamine 5. Add Amthamine dihydrobromide dispense_cells->add_amthamine incubate 6. Incubate at 37°C add_amthamine->incubate lyse_cells 7. Lyse cells incubate->lyse_cells detect_camp 8. Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_camp

Caption: Workflow for a typical in vitro cAMP assay.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the histamine H2 receptor (e.g., CHO-H2R, HEK293-H2R, or a relevant endogenous cell line) in appropriate media until they reach approximately 80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

    • Wash the cells with a serum-free assay buffer (e.g., HBSS or PBS with 0.1% BSA) and centrifuge.

    • Resuspend the cell pellet in the assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Count the cells and adjust the density to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well or 384-well assay plate.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the different concentrations of Amthamine to the wells containing the cells. Include a vehicle control (assay buffer alone) and a positive control for adenylyl cyclase activation (e.g., forskolin).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in your samples based on the standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Protocol 2: In Vitro Smooth Muscle Contractility/Relaxation Assay

This protocol describes a general method for assessing the effect of this compound on the contractility of isolated smooth muscle tissue.

Workflow Diagram: Smooth Muscle Assay

smooth_muscle_assay_workflow cluster_prep Tissue Preparation cluster_assay Assay Execution dissect 1. Dissect smooth muscle tissue mount 2. Mount tissue in organ bath dissect->mount equilibrate 3. Equilibrate under optimal tension mount->equilibrate pre_contract 4. (Optional) Pre-contract with an agonist equilibrate->pre_contract add_amthamine 5. Add Amthamine dihydrobromide pre_contract->add_amthamine record 6. Record changes in tension add_amthamine->record

Caption: General workflow for an ex vivo smooth muscle contractility assay.

Methodology:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed support and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension, with periodic washing.

  • Experimental Procedure:

    • To study relaxation, pre-contract the smooth muscle tissue with a contractile agent (e.g., phenylephrine (B352888) for vascular smooth muscle or carbachol (B1668302) for airway smooth muscle) to achieve a stable submaximal contraction.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

    • Record the changes in isometric tension using a data acquisition system.

    • To study contraction, add cumulative concentrations of this compound to the equilibrated, non-pre-contracted tissue.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the contractile agent.

    • Express contraction responses as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride).

    • Plot the percentage response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 or pD2 value.

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway

H2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., muscle relaxation, acid secretion) PKA->CellularResponse Leads to CREB->CellularResponse Modulates gene transcription experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis define_objective Define Research Question select_model Select In Vitro Model (Cells or Tissue) define_objective->select_model determine_endpoints Determine Experimental Endpoints select_model->determine_endpoints prepare_reagents Prepare Amthamine Working Solutions determine_endpoints->prepare_reagents treat_samples Treat Samples prepare_reagents->treat_samples incubate Incubate treat_samples->incubate collect_data Collect Data incubate->collect_data process_data Process Raw Data collect_data->process_data statistical_analysis Perform Statistical Analysis process_data->statistical_analysis interpret_results Interpret Results statistical_analysis->interpret_results

References

Amthamine dihydrobromide solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and storage of amthamine (B1667264) dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving amthamine dihydrobromide?

A1: The recommended solvent for this compound is water. It is soluble in water up to 100 mM[1][2][3]. For cell-based assays, Dimethyl Sulfoxide (DMSO) has also been used as a solvent[1].

Q2: How should I store this compound powder?

A2: this compound powder should be stored under desiccating conditions at -20°C for both short-term and long-term storage[1][4]. Under these conditions, it can be stored for up to 12 months and has shown stability for at least four years[1][4].

Q3: How should I store stock solutions of this compound?

A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[5]. For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture[5].

Q4: Can I store this compound at 2-8°C?

A4: While some sources may mention storage at 2-8°C, the most consistent recommendation for long-term stability of the solid compound is -20°C under desiccating conditions[1][4].

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you encounter issues with dissolving this compound, follow these troubleshooting steps:

  • Verify the Solvent: Ensure you are using a recommended solvent, such as water.

  • Check the Concentration: Attempting to prepare a solution above the known solubility limit (100 mM in water) will result in incomplete dissolution[1][2].

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonicator bath.

  • Assess Compound Integrity: If solubility issues persist, consider the possibility of compound degradation due to improper storage.

Solubility Troubleshooting Workflow

start Start: Solubility Issue check_solvent Step 1: Verify Solvent (e.g., Water, DMSO) start->check_solvent check_concentration Step 2: Check Concentration (≤ 100 mM in water) check_solvent->check_concentration Correct Solvent consult_specialist Result: Consult Technical Support check_solvent->consult_specialist Incorrect Solvent aid_dissolution Step 3: Aid Dissolution (Gentle warming, sonication) check_concentration->aid_dissolution Concentration OK check_concentration->consult_specialist Too Concentrated assess_integrity Step 4: Assess Compound Integrity aid_dissolution->assess_integrity Does Not Dissolve solution_prepared Result: Solution Prepared aid_dissolution->solution_prepared Dissolves assess_integrity->consult_specialist

Caption: A flowchart for troubleshooting this compound solubility issues.

Data Presentation

Solubility of this compound
SolventConcentrationReference(s)
WaterSoluble up to 100 mM[1][2][3]
Water< 31.91 mg/mL[6]
DMSOUsed as a solvent in cell-based assays[1]
Storage Conditions for this compound
FormatConditionTemperatureDurationReference(s)
Solid Desiccate-20°CUp to 12 months (stable ≥ 4 years)[1][4]
Stock Solution Sealed, away from moisture-80°CUp to 6 months[5]
Stock Solution Sealed, away from moisture-20°CUp to 1 month[5]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 319.06 g/mol ) in a sterile container.

  • Solvent Addition: Add the appropriate volume of high-purity water to achieve the target concentration (e.g., for a 100 mM solution, add 3.13 mL of water per 100 mg of compound).

  • Dissolution: Vortex or gently agitate the mixture until the solid is completely dissolved. If needed, gentle warming (up to 37°C) or sonication can be applied.

  • Sterilization (Optional): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm filter[5].

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.

Recommended Storage Conditions Diagram

cluster_solid Solid this compound cluster_solution This compound Stock Solution solid_storage Store at -20°C under desiccating conditions. solution_storage Aliquot and store to avoid repeated freeze-thaw cycles. long_term Long-term: -80°C (up to 6 months) solution_storage->long_term short_term Short-term: -20°C (up to 1 month) solution_storage->short_term

Caption: Recommended storage conditions for solid and solution forms of this compound.

References

troubleshooting Amthamine dihydrobromide experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions related to the use of Amthamine (B1667264) dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is Amthamine dihydrobromide and what is its primary mechanism of action?

This compound is a potent and highly selective agonist for the histamine (B1213489) H2 receptor.[1][2][3][4][5] Its primary mechanism of action is to bind to and activate the H2 receptor, a G-protein coupled receptor (GPCR). This activation classically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6] However, emerging evidence suggests that Amthamine can also induce signaling through alternative pathways, such as the extracellular signal-regulated kinase (ERK) pathway, a phenomenon known as biased agonism.[1][7]

Q2: What are the common experimental applications of this compound?

This compound is widely used in vitro and in vivo to study the physiological and pathological roles of the histamine H2 receptor. Common applications include:

  • Investigating gastric acid secretion.[8]

  • Studying smooth muscle relaxation.[6]

  • Elucidating the role of H2 receptors in the cardiovascular system.

  • Analyzing the involvement of H2 receptors in the immune response, including the modulation of T-cell proliferation and cytokine production.[6][9]

  • Researching H2 receptor signaling pathways, including cAMP and ERK activation.[1]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:

ConditionRecommendationSource
Long-term Storage Store as a solid at -20°C under desiccating conditions.[4]
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. At -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2][2]
Solubility Soluble in water up to 100 mM.
Working Solution Prepare fresh from stock solution for each experiment. If using an aqueous stock, it is recommended to filter-sterilize the working solution.[2][2]

Troubleshooting Experimental Variability

Inconsistent or unexpected results are common challenges in experimental research. This section addresses specific issues that may arise when working with this compound.

Q4: My dose-response curve for Amthamine is not reproducible. What are the potential causes?

Variability in dose-response curves can stem from several factors:

  • Inconsistent Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.

    • Cell Density: Ensure consistent cell seeding density, as this can affect receptor expression and the overall responsiveness of the cells.[10]

    • Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of factors that may influence cell signaling. It is advisable to test new batches of FBS before use in critical experiments.

  • Reagent Preparation and Handling:

    • Amthamine Degradation: Ensure that Amthamine stock solutions are stored correctly and that working solutions are freshly prepared for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]

    • Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dilutions of Amthamine.

  • Assay Conditions:

    • Incubation Time: The duration of Amthamine stimulation can significantly impact the observed response. Optimize and maintain a consistent incubation time for all experiments.[10]

    • Temperature Fluctuations: Maintain a constant and optimal temperature during the assay, as temperature can affect enzyme kinetics and receptor signaling.

Q5: I am not observing the expected increase in cAMP levels upon Amthamine stimulation. What should I check?

If you are not seeing the expected cAMP response, consider the following troubleshooting steps:

  • Cell Line and Receptor Expression:

    • Confirm H2 Receptor Expression: Verify that your cell line expresses a sufficient level of functional histamine H2 receptors. This can be done using techniques like qPCR, Western blot, or radioligand binding assays.

    • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation. Ensure that cells are not pre-exposed to other H2 receptor agonists.

  • Assay Components and Protocol:

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal.[10]

    • Assay Kit Integrity: Ensure that your cAMP assay kit components are not expired and have been stored correctly. Run the positive and negative controls provided with the kit to validate its performance.

    • Cell Lysis: Incomplete cell lysis will result in a lower measured cAMP concentration. Ensure that the lysis buffer is effective and that the lysis step is performed according to the protocol.

Q6: I am seeing variable or no ERK phosphorylation in response to Amthamine. What could be the problem?

Investigating ERK signaling can be complex. Here are some potential reasons for variability:

  • Biased Agonism: Amthamine is a "balanced" agonist, meaning it can activate both Gs/cAMP and Gβγ/ERK pathways.[1] The cellular context, including the expression levels of different G-protein subunits and other signaling molecules, can influence which pathway is preferentially activated.[3]

    • Experimental Design: Be aware that your experimental conditions may favor one pathway over the other. Consider measuring both cAMP and ERK phosphorylation to get a complete picture of Amthamine's activity in your system.

  • Kinetics of ERK Activation:

    • Time Course: ERK phosphorylation is often transient. It is crucial to perform a time-course experiment to determine the peak of ERK activation in your specific cell line. The optimal stimulation time can vary from a few minutes to over an hour.

    • Serum Starvation: Cells should be serum-starved prior to the experiment to reduce basal ERK activity. The duration of serum starvation may need to be optimized.

  • Western Blotting Technique:

    • Antibody Quality: Use a high-quality, validated phospho-specific ERK antibody.

    • Loading Controls: Always include a loading control (e.g., total ERK, GAPDH, or β-actin) to ensure equal protein loading between lanes.

    • Phosphatase Inhibitors: Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of ERK.

Data Presentation

Table 1: Potency of this compound in Different Experimental Models

Experimental ModelParameterValueReference
Conscious cats with gastric fistulaED500.069 µmol/kg/h[8]
Anesthetized rats with lumen-perfused stomachED5011.69 µmol/kg i.v.[8]
Rat isolated gastric fundusEC5018.9 µmol/l[8]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol outlines a general procedure for measuring Amthamine-induced cAMP accumulation in cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Serum Starvation: The day of the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Pre-incubation with PDE Inhibitor: Aspirate the serum-free medium and add pre-warmed assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

  • Amthamine Stimulation: Add varying concentrations of freshly prepared this compound to the wells. Include a vehicle control (assay buffer with IBMX only). Incubate for the optimized time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the Amthamine concentration. Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: ERK1/2 Phosphorylation Western Blot Assay

This protocol provides a general workflow for assessing Amthamine-induced ERK1/2 phosphorylation.

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Amthamine Stimulation: Treat the serum-starved cells with different concentrations of this compound for the predetermined optimal time. Include a vehicle control and a positive control (e.g., EGF or PMA).

  • Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a loading control protein like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK or the loading control.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Binds Gs Gs H2R->Gs Activates Gbetagamma Gβγ H2R->Gbetagamma Dissociates AC Adenylyl Cyclase Gs->AC Activates MEK MEK Gbetagamma->MEK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Gene Gene Transcription pERK->Gene Regulates pCREB p-CREB CREB->pCREB pCREB->Gene Regulates

Figure 1. this compound signaling pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Amthamine Stock Solution F Stimulate with Amthamine A->F B Culture and Seed Cells D Serum Starve Cells B->D C Prepare Assay Buffers E Pre-incubate with PDE Inhibitor (for cAMP assay) C->E D->E E->F G Lyse Cells F->G H Perform Assay (cAMP or Western Blot) G->H I Data Acquisition H->I J Data Analysis (EC50/IC50, Fold Change) I->J

Figure 2. General experimental workflow for Amthamine studies.

G Start Inconsistent Results Observed Q1 Are cell culture conditions consistent? Start->Q1 A1 Check passage number, cell density, and serum batch. Q1->A1 No Q2 Is reagent preparation and handling correct? Q1->Q2 Yes A1->Q2 A2 Verify Amthamine stability, storage, and pipetting accuracy. Q2->A2 No Q3 Are assay conditions optimized and consistent? Q2->Q3 Yes A2->Q3 A3 Confirm incubation time, temperature, and use of inhibitors (e.g., PDE, phosphatase). Q3->A3 No Q4 Is the signaling pathway being measured appropriately? Q3->Q4 Yes A3->Q4 A4 Consider biased agonism. Measure both cAMP and ERK. Optimize time course. Q4->A4 No End Consistent Results Q4->End Yes A4->End

Figure 3. Troubleshooting logic for experimental variability.

References

Amthamine Dihydrobromide in Aqueous Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Amthamine (B1667264) Dihydrobromide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for amthamine dihydrobromide solid and aqueous solutions?

A1: For long-term stability, solid this compound should be stored desiccated at -20°C.[1] Aqueous stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q2: How should I prepare an aqueous stock solution of this compound?

A2: this compound is soluble in water up to 100 mM.[1][3] For preparation, dissolve the solid in purified water (e.g., Milli-Q or equivalent). It is good practice to filter-sterilize the solution using a 0.22 µm filter before use, especially for cell-based assays.[2]

Q3: What factors can influence the stability of amthamine in an aqueous solution?

A3: The stability of amthamine in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. As a primary amine, amthamine may be susceptible to oxidative and thermal degradation.[1][4][5][6] The 2-aminothiazole (B372263) core may also be susceptible to hydrolysis under certain pH conditions.

Q4: Are there known degradation pathways for amthamine?

A4: Specific degradation pathways for amthamine have not been extensively reported in publicly available literature. However, based on its chemical structure, which contains a primary amine and a 2-aminothiazole ring, potential degradation pathways may include:

  • Oxidation of the amine group.

  • Hydrolysis of the aminothiazole ring, which could be catalyzed by acidic or basic conditions.

  • Photodegradation upon exposure to light, a common degradation pathway for amine-containing drugs.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time with the same stock solution. Degradation of amthamine in the aqueous solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Loss of compound activity after storage at room temperature. Thermal degradation.Always store aqueous solutions of amthamine at recommended cold temperatures (-20°C for short-term, -80°C for long-term). Avoid leaving the solution at room temperature for extended periods.
Discoloration or precipitation in the aqueous solution. Potential chemical degradation or precipitation of degradation products.Discard the solution. Prepare a fresh solution using high-purity water and solid this compound. Ensure the storage container is clean and inert.
Reduced potency of the compound in assays performed under bright light. Possible photodegradation.Protect the amthamine solution from light by using amber vials or wrapping the container in aluminum foil. Minimize light exposure during experimental procedures.

Data Presentation

Table 1: Example of pH-Dependent Stability of Amthamine (1 mM in Aqueous Buffer) at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
3.098.5%92.1%
5.099.2%95.8%
7.499.1%94.5%
9.097.3%89.9%

Table 2: Example of Temperature-Dependent Stability of Amthamine (1 mM in pH 7.4 Buffer)

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C99.8%98.5%
25°C (Room Temp)99.1%94.5%
37°C97.5%90.2%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from degradation products.[9][10]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Detection: Use a UV detector at a wavelength where amthamine shows maximum absorbance (this needs to be determined by running a UV scan).

  • Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies.

    • Acid Hydrolysis: Incubate amthamine solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate amthamine solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat amthamine solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the amthamine solution to UV light.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent amthamine peak.

Protocol 2: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, 10).

  • Sample Preparation: Prepare a stock solution of amthamine and dilute it to a known concentration in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of amthamine remaining in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the remaining amthamine concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH. A plot of log(k) versus pH will give the pH-rate profile.[11][12][13]

Visualizations

Degradation_Pathway Amthamine Amthamine Hydrolysis_Products Hydrolysis Products (e.g., cleavage of thiazole (B1198619) ring) Amthamine->Hydrolysis_Products  pH (Acid/Base) H₂O Oxidation_Products Oxidation Products (e.g., at the primary amine) Amthamine->Oxidation_Products  O₂ Peroxides Photo_Products Photodegradation Products Amthamine->Photo_Products  Light (UV/Vis)

Caption: Potential Degradation Pathways for Amthamine.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Amthamine Solution in Aqueous Buffer Stress_pH Varying pH Prep_Solution->Stress_pH Stress_Temp Varying Temperature Prep_Solution->Stress_Temp Stress_Light Light Exposure Prep_Solution->Stress_Light Time_Points Sample at Time Points Stress_pH->Time_Points Stress_Temp->Time_Points Stress_Light->Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Time_Points->HPLC_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Shelf_Life Estimate Shelf-Life Degradation_Kinetics->Shelf_Life

Caption: Experimental Workflow for Amthamine Stability Study.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Storage Check Solution Storage Conditions Start->Check_Storage Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Light Assess Light Exposure During Assay Start->Check_Light Sol_Fresh Is the solution freshly prepared? Check_Storage->Sol_Fresh Action_Validate Perform Stability Study Under Your Conditions Check_Prep->Action_Validate Sol_Protected Is the solution protected from light? Check_Light->Sol_Protected Sol_Aliquoted Was the solution aliquoted? Sol_Fresh->Sol_Aliquoted Yes Action_Fresh Prepare Fresh Solution Sol_Fresh->Action_Fresh No Action_Aliquot Aliquot Future Stocks Sol_Aliquoted->Action_Aliquot No Sol_Aliquoted->Action_Validate Yes Action_Protect Use Amber Vials/ Protect from Light Sol_Protected->Action_Protect No Sol_Protected->Action_Validate Yes

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Technical Support Center: Preventing Amthamine Dihydrobromide Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Amthamine dihydrobromide during experimental procedures. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored under desiccating conditions at -20°C for long-term stability.[1][2][3][4][5][6] When stored properly, the solid form is stable for up to 12 months.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in water up to 100 mM.[1][2][3][4][5] For stock solutions, it is highly recommended to aliquot the solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers.[2][7] If using water as the solvent, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[2][7]

Q3: What are the potential degradation pathways for this compound?

A3: As a thiazole-containing amine compound, this compound is potentially susceptible to degradation through several pathways:

  • Hydrolysis: While the thiazole (B1198619) ring is relatively stable, extreme pH conditions can catalyze the cleavage of bonds in the molecule.

  • Oxidation: The amine groups in Amthamine can be susceptible to oxidative deamination, leading to the formation of inactive byproducts.[8] The presence of metal ions can catalyze this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the thiazole ring structure.[1]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.

Q4: Are there any known incompatibilities for this compound solutions?

A4: Avoid strong oxidizing agents and exposure to metal ions, as these can accelerate degradation. The stability of amine-containing compounds can also be affected by the type and concentration of buffer salts used in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock or working solutions.1. Verify Storage: Ensure that solid Amthamine and prepared solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh one from solid this compound. 3. Perform a Stability Check: Analyze the concentration and purity of your Amthamine solution using a suitable analytical method like HPLC-UV (see Experimental Protocols).
Visible particulates or discoloration in the solution. Precipitation or degradation of this compound.1. Check Solubility Limits: Ensure the concentration of your solution does not exceed the solubility limit of Amthamine in the chosen solvent. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulates. 3. Investigate Degradation: If discoloration is observed, this may indicate chemical degradation. The solution should be discarded, and a fresh solution prepared. Consider performing a forced degradation study to identify the cause (see Experimental Protocols).
Gradual loss of drug effect over the course of a long experiment. Instability of this compound in the experimental medium (e.g., cell culture media, buffer).1. Assess Medium Stability: If possible, determine the stability of Amthamine in your specific experimental medium over the time course of your experiment. This can be done by incubating the drug in the medium and analyzing samples at different time points via HPLC. 2. Replenish Drug: For long-duration experiments, consider replenishing the this compound at regular intervals.

Data Summary

Table 1: Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid-20°CUp to 12 monthsStore under desiccating conditions.[1]
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][7]
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating polar compounds like Amthamine from less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of Amthamine (264 nm).[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[10][11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for 48-72 hours.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using the validated stability-indicating HPLC-UV method (Protocol 1).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent Amthamine peak.

Visualizations

G Amthamine Signaling & Experimental Workflow cluster_0 Signaling Pathway cluster_1 Experimental Workflow Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor Amthamine->H2R Agonist AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates Targets Start Start Prepare Prepare Amthamine Stock Solution Start->Prepare Treat Treat Cells/Tissues Prepare->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End G Troubleshooting Logic for Inconsistent Results InconsistentResults Inconsistent Experimental Results CheckStorage Verify Storage Conditions of Solid & Solutions InconsistentResults->CheckStorage PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh StabilityCheck Perform HPLC Stability Check PrepareFresh->StabilityCheck DegradationConfirmed Degradation Confirmed? StabilityCheck->DegradationConfirmed InvestigateCause Investigate Cause (pH, Temp, Light) DegradationConfirmed->InvestigateCause Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No Resolved Issue Resolved InvestigateCause->Resolved OtherFactors Investigate Other Experimental Factors NoDegradation->OtherFactors OtherFactors->Resolved

References

Amthamine dihydrobromide potential interaction with adrenergic system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amthamine (B1667264) dihydrobromide. The information focuses on its potential interactions with the adrenergic system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of amthamine dihydrobromide?

This compound is a highly selective and potent agonist for the histamine (B1213489) H2 receptor.[1][2][3] Its primary effect is to mimic the action of histamine at these receptors, leading to downstream cellular responses such as increased gastric acid secretion and relaxation of certain smooth muscles.[4] It has weak antagonistic activity at the H3 receptor and no activity at the H1 receptor.[1][2]

Q2: I am observing an unexpected increase in blood pressure in my animal model after administering amthamine. Is this a known effect?

Yes, at higher doses (in the range of 30-100 μmol/kg, i.v., in rats), amthamine can induce a modest increase in mean arterial pressure.[5] This vasopressor response is an off-target effect and appears to be mediated by the direct activation of postjunctional alpha-2 adrenoceptors in the vascular smooth muscle.[5] This effect is more pronounced if the primary H2 receptor-mediated vasodepressor effect is blocked by an H2 antagonist.[5]

Q3: My experimental preparation is exhibiting tachycardia (increased heart rate) that is not fully blocked by H2 receptor antagonists. What could be the cause?

Amthamine can induce a dose-dependent tachycardia that is only partially reduced by H2 receptor antagonists.[5] This increase in heart rate is predominantly due to an indirect adrenergic mechanism. Amthamine appears to have a "tyramine-like" action, causing the neuronal release of catecholamines (like norepinephrine).[5] This effect can be blocked by a beta-adrenoceptor antagonist such as propranolol (B1214883).[5]

Q4: What are the recommended storage and handling conditions for this compound?

This compound should be stored under desiccating conditions at -20°C for long-term stability.[1][2] For short-term storage, -20°C is also appropriate. It is soluble in water up to 100 mM.[1]

Q5: At what concentration range should I expect to see adrenergic side effects?

The adrenergic effects of amthamine are typically observed at doses higher than those required to activate H2 receptors.[5] While vasodepressor effects mediated by H2 receptors are seen at doses of 0.03-3 μmol/kg (i.v.) in rats, the vasopressor and tachycardic effects become apparent at doses of 30-100 μmol/kg and 1-100 μmol/kg, respectively.[5]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected cardiovascular responses in vivo.

  • Possible Cause 1: Dose-dependent dual effects. Amthamine has opposing effects on blood pressure depending on the dose. Low doses cause H2-mediated vasodilation and a decrease in blood pressure, while high doses can cause alpha-2 adrenergic-mediated vasoconstriction and an increase in blood pressure.[5]

    • Solution: Carefully perform a dose-response curve to identify the concentration window for the desired H2-mediated effect. If studying H2 receptor activation, use the lowest effective dose. If investigating the adrenergic effects, higher doses will be necessary, and co-administration of an H2 antagonist can help isolate the pressor response.[5]

  • Possible Cause 2: Indirect sympathomimetic action. The observed tachycardia may be due to the tyramine-like effect of amthamine, leading to catecholamine release.[5]

    • Solution: To confirm this, pre-treat the experimental animals with a beta-blocker like propranolol, which should block the tachycardia.[5] Chemical sympathectomy with agents like 6-hydroxydopamine or reserpine (B192253) can also be used to deplete catecholamine stores and should reduce the tachycardic response to amthamine.[5]

Problem 2: Difficulty interpreting results from isolated tissue experiments.

  • Possible Cause: Presence of adrenergic receptors in the tissue preparation. The tissue you are using (e.g., cardiac muscle, vascular rings) may have a significant population of adrenergic receptors that are being activated by higher concentrations of amthamine.

    • Solution: To isolate the H2 receptor effects, co-incubate the tissue with selective alpha and beta-adrenergic antagonists (e.g., yohimbine (B192690) for alpha-2, propranolol for beta). This will help to pharmacologically isolate the H2 receptor-mediated response. In studies on human heart muscle, beta-adrenoceptor blockade did not alter the positive inotropic effect of amthamine, suggesting the effect is directly on H2 receptors in that specific tissue.[6]

Data Presentation

Table 1: Summary of this compound's Effects on the Adrenergic System (based on in vivo studies in rats)

ParameterEffectDose Range (i.v. in rats)Proposed Adrenergic ReceptorProposed MechanismAntagonists
Mean Arterial Pressure Increase (Vasopressor)30-100 µmol/kgAlpha-2 AdrenoceptorDirect agonism on postjunctional receptors[5]Yohimbine[5]
Heart Rate Increase (Tachycardia)1-100 µmol/kgBeta-Adrenoceptor (indirectly)Neuronal release of catecholamines (tyramine-like action)[5]Propranolol[5]

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol is designed to evaluate the effects of amthamine on blood pressure and heart rate and to dissect the involvement of the adrenergic system.

  • Animal Preparation:

    • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane).

    • Insert a cannula into the trachea to ensure a clear airway.

    • Catheterize the femoral artery for continuous blood pressure monitoring using a pressure transducer.

    • Catheterize the femoral vein for intravenous administration of amthamine and other pharmacological agents.

    • Record heart rate from the arterial pressure pulse.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.

  • Experimental Groups:

    • Group 1 (Control): Administer vehicle (saline).

    • Group 2 (Amthamine Dose-Response): Administer increasing doses of amthamine (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µmol/kg, i.v.).

    • Group 3 (H2 Blockade): Pre-treat with an H2 antagonist (e.g., famotidine, 3 µmol/kg, i.v.) 15 minutes before administering the amthamine dose-response.

    • Group 4 (Alpha-2 Blockade): Pre-treat with an alpha-2 antagonist (e.g., yohimbine, 1 µmol/kg, i.v.) 15 minutes before administering high doses of amthamine (30-100 µmol/kg).

    • Group 5 (Beta Blockade): Pre-treat with a beta antagonist (e.g., propranolol, 0.3 mg/kg, i.v.) 15 minutes before administering amthamine (1-100 µmol/kg).

  • Data Analysis: Record mean arterial pressure and heart rate continuously. Analyze the changes from baseline for each dose and in each experimental group.

Protocol 2: Isolated Tissue Bath for Vascular Reactivity

This protocol allows for the in vitro assessment of amthamine's effects on vascular smooth muscle.

  • Tissue Preparation:

    • Euthanize a rat and dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Ringer physiological salt solution.

    • Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in an isolated tissue bath containing Krebs-Ringer solution at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, washing the tissue with fresh Krebs-Ringer solution every 15-20 minutes.

  • Viability Check:

    • Contract the tissue with a high concentration of potassium chloride (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.

  • Experiment:

    • Pre-contract the aortic rings with an alpha-1 agonist like phenylephrine (B352888) to a stable submaximal tension.

    • Once a stable plateau is reached, add cumulative concentrations of amthamine to the bath to generate a concentration-response curve for relaxation (H2-mediated) or further contraction (adrenergic-mediated).

    • To investigate adrenergic effects, perform the concentration-response curve in the presence of an H2 antagonist.

  • Data Analysis: Express the responses as a percentage of the pre-contraction tension.

Visualizations

Amthamine_H2_Signaling Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response Phosphorylates substrates leading to

Caption: Primary signaling pathway of amthamine via the Histamine H2 receptor.

Amthamine_Adrenergic_Signaling cluster_direct Direct Action (Vasopressor Effect) cluster_indirect Indirect Action (Tachycardia) Amthamine_high Amthamine (High Dose) Alpha2R Alpha-2 Adrenoceptor Amthamine_high->Alpha2R Directly Activates Vasoconstriction Vasoconstriction Alpha2R->Vasoconstriction Amthamine_tachy Amthamine Neuron Sympathetic Nerve Terminal Amthamine_tachy->Neuron Tyramine-like action NE Norepinephrine (NE) Neuron->NE Releases Beta1R Beta-1 Adrenoceptor (on heart) NE->Beta1R Binds to Tachycardia Increased Heart Rate Beta1R->Tachycardia

Caption: Off-target adrenergic actions of amthamine at high concentrations.

Caption: Troubleshooting unexpected cardiovascular effects of amthamine.

References

Amthamine dihydrobromide lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to lot-to-lot variability of amthamine (B1667264) dihydrobromide in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is amthamine dihydrobromide and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine (B1213489) H2 receptor.[1][2] Its primary mechanism of action is to bind to and activate H2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

Q2: What are the common applications of this compound in research?

Amthamine is widely used in vitro and in vivo to study the physiological roles of the histamine H2 receptor. Common applications include:

  • Investigating gastric acid secretion.[4]

  • Studying H2 receptor-mediated effects in cardiac tissue, such as increases in heart rate and contractility.[5][6]

  • Examining the role of H2 receptors in the relaxation of blood vessels.[2]

  • Probing the involvement of H2 receptors in the central nervous system and immune responses.[7][8]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically a crystalline solid.[9] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions.[1][2] Stock solutions can be prepared in water up to 100 mM and should be stored at -20°C or -80°C.[1][2][10] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[10]

Q4: What could be the potential sources of lot-to-lot variability with this compound?

While suppliers provide certificates of analysis with purity data (often >99%), lot-to-lot variability can still arise from:

  • Minor impurities: Even small amounts of impurities from the synthesis process can potentially interact with the target receptor or other cellular components, leading to altered biological responses.[11][12]

  • Isomeric purity: Although not commonly reported for amthamine, variations in the stereoisomeric composition of a compound can significantly impact its pharmacological activity.

  • Physical properties: Differences in crystallinity or salt form between lots could affect solubility and the effective concentration in solution.

  • Degradation products: Improper storage or handling can lead to the formation of degradation products with unknown pharmacological profiles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that could be related to lot-to-lot variability of this compound.

Issue 1: Inconsistent Potency (EC50) in Functional Assays

Question: I am observing a significant shift in the EC50 value of amthamine in my cAMP accumulation assay when using a new lot compared to the previous one. What could be the cause and how can I troubleshoot this?

Possible Causes:

  • Difference in active compound concentration: The actual concentration of the active amthamine in the new lot may be different from the stated concentration due to the presence of impurities or variations in the salt form.

  • Presence of antagonists or partial agonists as impurities: An impurity in the new lot could be acting as a competitive antagonist or a partial agonist at the H2 receptor, leading to a rightward shift in the dose-response curve (higher EC50).

Troubleshooting Steps:

  • Verify Stock Solution Concentration:

    • Prepare fresh stock solutions from both the old and new lots. Ensure the compound is fully dissolved.

    • If possible, verify the concentration of your stock solutions using a spectrophotometer, as amthamine has a maximum absorbance (λmax) at 264 nm.[9]

  • Perform a Head-to-Head Comparison:

    • Run a parallel dose-response experiment using both the old and new lots of amthamine on the same day, with the same batch of cells and reagents. This will minimize other sources of experimental variation.

  • Analyze Dose-Response Curves:

    • Compare not only the EC50 values but also the maximal efficacy (Emax) of the two lots. A decrease in Emax could suggest the presence of a partial agonist.

  • Lot Qualification Assay:

    • Before using a new lot in critical experiments, perform a standardized in-house validation assay (e.g., a cAMP assay) to compare its potency with a previously characterized reference lot.

Issue 2: Reduced Maximal Efficacy (Emax) in Cellular Assays

Question: My new lot of amthamine is not producing the same maximal response as the previous lot in my functional assay, even at saturating concentrations. Why is this happening?

Possible Causes:

  • Presence of a partial agonist impurity: An impurity that binds to the H2 receptor but elicits a submaximal response could be present in the new lot.

  • Degradation of the compound: The new lot may have degraded due to improper storage or shipping, resulting in a lower concentration of the active agonist.

Troubleshooting Steps:

  • Check for Compound Degradation:

    • Review the certificate of analysis for the expiry date and recommended storage conditions.

    • If you suspect degradation, consider obtaining a fresh sample of the same lot from the supplier if possible, or a new lot altogether.

  • Examine the Full Dose-Response Curve:

    • A flattened top of the dose-response curve is a classic sign of reduced efficacy. Compare the Emax values between the old and new lots in a parallel experiment.

  • Consider Off-Target Effects:

    • At higher concentrations, impurities in the new lot might be causing cellular toxicity or activating other signaling pathways that interfere with your primary readout. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes:

  • Presence of a toxic impurity: The synthesis of amthamine could result in byproducts that are cytotoxic. The level of these impurities may vary between lots.

  • Interaction with other receptors: Amthamine itself can interact with the adrenergic system at high doses.[13] An impurity in a new lot could have its own off-target pharmacology.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay:

    • Use a range of concentrations of both the old and new lots of amthamine in a standard cytotoxicity assay to determine if the new lot is more toxic to your cells.

  • Investigate Off-Target Receptor Activity:

    • If you have access to other receptor-expressing cell lines, you could screen the new lot for activity at related receptors (e.g., other histamine receptor subtypes, adrenergic receptors).

    • Alternatively, you can try to block the unexpected effect with known antagonists for other potential targets.

  • Contact the Supplier:

    • If you have strong evidence that a new lot is behaving differently, contact the supplier's technical support. Provide them with your comparative data. They may be able to provide information on any changes in their synthesis process or offer a replacement lot.

Data Presentation: Hypothetical Lot-to-Lot Variability

The following tables illustrate the kind of variability that could be observed between different lots of this compound.

Table 1: Potency (EC50) and Efficacy (Emax) in a cAMP Functional Assay

Lot NumberEC50 (nM)Emax (% of Histamine Response)
Lot A (Reference)15098%
Lot B45095%
Lot C16575%

In this hypothetical example, Lot B shows a significant decrease in potency, while Lot C shows a marked reduction in efficacy.

Table 2: Binding Affinity (Ki) in a Radioligand Displacement Assay

Lot NumberKi (nM)
Lot A (Reference)120
Lot B350
Lot C135

Here, the binding affinity of Lot B is substantially lower (higher Ki) than the reference lot, which could explain the lower potency observed in the functional assay.

Experimental Protocols

Protocol 1: Histamine H2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of different lots of amthamine.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Tiotidine (a known H2 antagonist).

  • Non-specific binding control: High concentration of a non-labeled H2 antagonist (e.g., 10 µM Ranitidine).

  • This compound (different lots).

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Prepare cell membranes from the H2 receptor-expressing HEK293 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Tiotidine (at a concentration near its Kd), and 50 µL of varying concentrations of amthamine (from different lots).

  • For total binding, add 50 µL of assay buffer instead of amthamine. For non-specific binding, add 50 µL of 10 µM Ranitidine.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate for 60 minutes at room temperature with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold membrane preparation buffer.

  • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the ability of amthamine to stimulate cAMP production.

Materials:

  • HEK293 cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • This compound (different lots).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

  • Seed the H2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer (without IBMX).

  • Add 50 µL of stimulation buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.

  • Add 50 µL of stimulation buffer containing varying concentrations of amthamine (from different lots) to the cells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the amthamine concentration and use non-linear regression to determine the EC50 and Emax.

Mandatory Visualizations

G Amthamine Amthamine H2R Histamine H2 Receptor Amthamine->H2R Binds & Activates Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Response Substrate Phosphorylation CREB->Response Gene Transcription

Caption: Histamine H2 Receptor Signaling Pathway.

G Start Inconsistent Results with New Amthamine Lot CheckStorage Verify Storage & Handling (Temp, Desiccation, Age) Start->CheckStorage PrepareFresh Prepare Fresh Stock Solutions (Old and New Lots) CheckStorage->PrepareFresh HeadToHead Run Head-to-Head Assay (e.g., cAMP accumulation) PrepareFresh->HeadToHead Analyze Analyze Dose-Response Curves (EC50, Emax) HeadToHead->Analyze PotencyShift Potency Shift (EC50)? Analyze->PotencyShift Compare EfficacyDrop Efficacy Drop (Emax)? Analyze->EfficacyDrop Compare Toxicity Unexpected Toxicity? Analyze->Toxicity Observe PotencyShift->EfficacyDrop No BindingAssay Perform Radioligand Binding Assay (Ki) PotencyShift->BindingAssay Yes EfficacyDrop->Toxicity No ViabilityAssay Perform Cell Viability Assay EfficacyDrop->ViabilityAssay Yes Toxicity->ViabilityAssay Yes ContactSupplier Contact Supplier with Data Toxicity->ContactSupplier No, but still suspect BindingAssay->ContactSupplier ViabilityAssay->ContactSupplier Confirm Toxicity QuarantineLot Quarantine Lot, Use Alternative ViabilityAssay->QuarantineLot Confirm Toxicity ContactSupplier->QuarantineLot

Caption: Troubleshooting Workflow for Lot-to-Lot Variability.

G NewLot Receive New Lot of Amthamine CoA Review Certificate of Analysis (Purity, Appearance) NewLot->CoA Solubility Perform Solubility Test CoA->Solubility ReferenceAssay Run Functional Assay vs. Reference Lot (e.g., cAMP) Solubility->ReferenceAssay AcceptanceCriteria Results within Acceptance Criteria? (e.g., EC50 within 2-fold of ref.) ReferenceAssay->AcceptanceCriteria Accept Accept and Release Lot for General Use AcceptanceCriteria->Accept Yes Investigate Investigate Discrepancy (See Troubleshooting Guide) AcceptanceCriteria->Investigate No Reject Reject Lot / Contact Supplier Investigate->Reject

Caption: Recommended Workflow for New Lot Qualification.

References

minimizing non-specific binding of Amthamine dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amthamine dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a specific focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine (B1213489) H2 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate H2 receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates a downstream signaling cascade, most notably the production of cyclic AMP (cAMP), leading to various physiological responses, including the secretion of gastric acid.[1][3] It exhibits weak antagonist activity at the H3 receptor and no significant activity at the H1 receptor.[1][2][3]

Q2: What is non-specific binding and why is it a concern when working with this compound?

Non-specific binding refers to the interaction of this compound with sites other than the intended H2 receptor target. These can include other proteins, lipids, or even the experimental apparatus itself. High non-specific binding can obscure the specific signal from H2 receptor interaction, leading to inaccurate data and misinterpretation of results. Minimizing non-specific binding is crucial for obtaining reliable measurements of receptor affinity and function.

Q3: What are the initial steps I should take to minimize non-specific binding in my assay?

To minimize non-specific binding, it is critical to optimize your experimental conditions. Key factors to consider include:

  • Buffer Composition: The pH and ionic strength of your assay buffer can significantly impact non-specific interactions.

  • Blocking Agents: Incorporating a blocking agent into your assay buffer is essential to saturate non-specific sites.

  • Concentration of Amthamine: Using the lowest effective concentration of this compound will help to reduce non-specific binding.

  • Washing Steps: Thorough and rapid washing of your samples after incubation is critical to remove unbound and non-specifically bound ligand.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in ligand binding and functional assays. The following guide provides potential causes and solutions to help you troubleshoot this issue.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Buffer Conditions pH: Ensure the buffer pH is optimal for H2 receptor binding. A physiological pH between 7.2 and 7.6 is a good starting point. Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. Increasing the ionic strength can help to disrupt electrostatic interactions that contribute to non-specific binding.
Inadequate Blocking Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent. Other options include non-fat dry milk, casein, or commercially available blocking buffers. Concentration of Blocking Agent: The optimal concentration of the blocking agent needs to be determined empirically. A typical starting range for BSA is 0.1% to 5% (w/v).
Incorrect Concentration of Amthamine Titration: Perform a dose-response curve to determine the optimal concentration of Amthamine for your specific assay. The goal is to use a concentration that elicits a robust specific signal without causing excessive non-specific binding.
Issues with Experimental Workflow Incubation Time and Temperature: Optimize the incubation time to reach equilibrium for specific binding without allowing for excessive non-specific interactions. Performing incubations at lower temperatures (e.g., 4°C) can sometimes reduce non-specific binding. Washing Procedure: Ensure your washing steps are stringent enough to remove unbound ligand. Use ice-cold wash buffer and perform multiple, quick washes.
Cell or Tissue Preparation Issues Cell Density: Using an excessive number of cells or a high concentration of membrane preparation can increase non-specific binding. Titrate the amount of biological material to find the optimal balance between a detectable specific signal and low background.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for H2 Receptors

This protocol provides a general framework for a radioligand binding assay using a radiolabeled H2 antagonist (e.g., [³H]-Tiotidine) and competing with unlabeled this compound.

Materials:

  • Cell membranes or tissues expressing H2 receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radiolabeled H2 antagonist (e.g., [³H]-Tiotidine)

  • This compound (unlabeled)

  • Blocking Agent: 1% (w/v) Bovine Serum Albumin (BSA) in Assay Buffer

  • Wash Buffer: Ice-cold Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing H2 receptors according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Total Binding: Add membrane preparation, radiolabeled ligand, and assay buffer with BSA to the wells of a microplate.

    • Non-Specific Binding: Add membrane preparation, radiolabeled ligand, assay buffer with BSA, and a high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Ranitidine) to separate wells.

    • Competition Binding: Add membrane preparation, radiolabeled ligand, assay buffer with BSA, and varying concentrations of this compound to the remaining wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the this compound concentration to determine the IC50 value.

Protocol 2: Functional cAMP Assay in Whole Cells

This protocol outlines a method to assess the functional activity of this compound by measuring cAMP production in whole cells.

Materials:

  • Cells expressing H2 receptors (e.g., HEK293-H2R)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the phosphodiesterase inhibitor in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to determine the EC50 value.

Visualizations

H2_Receptor_Signaling_Pathway Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor (GPCR) Amthamine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells/ Membranes incubation Incubation with Amthamine prep_cells->incubation prep_reagents Prepare Buffers & Ligands prep_reagents->incubation washing Washing Step incubation->washing detection Signal Detection washing->detection data_analysis Data Analysis detection->data_analysis troubleshooting_logic start High Non-Specific Binding Observed check_blocking Is Blocking Agent Used and Optimized? start->check_blocking optimize_blocking Optimize Blocking Agent (Type and Concentration) check_blocking->optimize_blocking No check_buffer Are Buffer Conditions (pH, Ionic Strength) Optimal? check_blocking->check_buffer Yes optimize_blocking->check_buffer optimize_buffer Optimize Buffer Composition check_buffer->optimize_buffer No check_concentration Is Amthamine Concentration Appropriate? check_buffer->check_concentration Yes optimize_buffer->check_concentration optimize_concentration Titrate Amthamine Concentration check_concentration->optimize_concentration No check_wash Are Washing Steps Sufficient? check_concentration->check_wash Yes optimize_concentration->check_wash optimize_wash Increase Wash Steps/ Volume check_wash->optimize_wash No end Reduced Non-Specific Binding check_wash->end Yes optimize_wash->end

References

Validation & Comparative

A Comparative Analysis of Amthamine Dihydrobromide and Dimaprit: Efficacy and Potency as Histamine H2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of two widely used histamine (B1213489) H2 receptor agonists: amthamine (B1667264) dihydrobromide and dimaprit (B188742). The information presented is collated from various experimental studies to assist researchers in selecting the appropriate agonist for their specific investigative needs.

Introduction

Amthamine and dimaprit are selective agonists for the histamine H2 receptor, a G-protein coupled receptor that mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion. While both compounds are valuable tools in pharmacology, they exhibit distinct profiles in terms of their potency and efficacy across different biological systems. This guide will delve into the quantitative differences between these two agonists, provide detailed experimental protocols for their characterization, and illustrate the signaling pathway they activate.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data on the efficacy and potency of amthamine and dimaprit from various in vitro and in vivo studies.

CompoundExperimental ModelParameterValueReference
Amthamine Rat isolated gastric fundusEC5018.9 µM[1]
Conscious cats with gastric fistulaED500.069 µmol/kg/h[1]
Anesthetized rats with lumen-perfused stomachED5011.69 µmol/kg i.v.[1]
Spontaneously beating guinea-pig atriapD26.72[2]
Electrically driven guinea-pig papillary musclepD26.17[2]
Human atriumpD25.38[2]
Dimaprit HL-60 human promyelocytic leukemia cells (cAMP accumulation)EC505.7 µM[3]
CHO-K1 cells (human H2 receptor, cAMP assay)EC503600 nM (3.6 µM)[4]
Anesthetized rats (gastric acid secretion)Relative Potency to Histamine19.5%[5]
Anesthetized cats (gastric acid secretion)Relative Potency to Histamine400-500%[5]
Guinea pig right atriumKi44 µM[5]
Amthamine vs. Dimaprit Various experimental modelsRelative PotencyAmthamine is 3 to 10-fold more potent than dimaprit.[1]
Human heart in vitroRelative Potency & EfficacyAmthamine is a full agonist, approximately 10 times more potent than dimaprit, which is as effective as histamine.

Efficacy and Potency Summary:

Across multiple studies, amthamine consistently demonstrates higher potency than dimaprit, with reports indicating it to be 3 to 10 times more potent in various experimental setups[1]. In studies on the human heart, amthamine was found to be a full agonist and roughly 10 times more potent than dimaprit. Both amthamine and dimaprit are considered full agonists at the H2 receptor, though the efficacy of amthamine has been reported to be significantly higher than that of dimaprit in stimulating gastric acid secretion in anesthetized rats[1].

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by agonists such as amthamine and dimaprit initiates a well-characterized signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit the final physiological response.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Amthamine or Dimaprit H2R Histamine H2 Receptor Agonist->H2R Binds to Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets Leading to

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolated Guinea Pig Atria Assay for H2 Receptor Agonist Potency

This in vitro bioassay is used to determine the potency of H2 receptor agonists by measuring their positive chronotropic effect on spontaneously beating guinea pig atria.

Experimental Workflow:

Guinea_Pig_Atria_Workflow A Euthanize Guinea Pig and Isolate Heart B Dissect Spontaneously Beating Atria A->B C Mount Atria in Organ Bath (Tyrode's Solution, 32°C, 95% O2 / 5% CO2) B->C D Connect to Force Transducer to Record Heart Rate C->D E Equilibrate for 60 minutes D->E F Cumulative Addition of Agonist (Amthamine or Dimaprit) E->F G Record Dose-Response Curve F->G H Calculate pD2 Value G->H

Caption: Isolated Guinea Pig Atria Bioassay Workflow.

Methodology:

  • Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.

  • Tissue Dissection: The chest is opened, and the heart is rapidly excised and placed in cold Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5). The spontaneously beating atria are dissected free from the ventricles.

  • Mounting: The atria are mounted in a 10 mL organ bath containing Tyrode's solution maintained at 32°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Recording: One end of the atrial preparation is attached to a fixed hook, and the other is connected via a thread to an isometric force transducer to record the heart rate.

  • Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.

  • Dose-Response Curve Generation: Cumulative concentration-response curves are generated by the stepwise addition of the agonist (amthamine or dimaprit) to the organ bath. Each subsequent concentration is added only after the response to the previous one has reached a plateau.

  • Data Analysis: The increase in heart rate is plotted against the logarithm of the agonist concentration. The pD2 value (-log EC50) is then calculated to quantify the potency of the agonist.

Anesthetized Rat Gastric Acid Secretion Assay

This in vivo assay measures the ability of H2 receptor agonists to stimulate gastric acid secretion in anesthetized rats.

Methodology:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water. The rats are then anesthetized with urethane (B1682113) (1.25 g/kg, i.p.).

  • Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The abdomen is opened, and the esophagus is ligated at the cardiac sphincter. A double-lumen cannula is inserted into the stomach through an incision in the duodenum and secured.

  • Stomach Perfusion: The stomach is continuously perfused with saline (0.9% NaCl) at a rate of 1 mL/min using a peristaltic pump. The perfusate is collected in 15-minute intervals.

  • Drug Administration: After a 60-minute stabilization period to achieve a steady basal acid output, the H2 agonist (amthamine or dimaprit) is administered intravenously (i.v.) via a cannulated jugular vein.

  • Sample Analysis: The collected perfusate samples are titrated with 0.01 N NaOH to a pH of 7.0 using an automatic titrator. The acid output is calculated and expressed as µmol H+/15 min.

  • Data Analysis: The dose-dependent increase in gastric acid secretion is measured, and the ED50 value is determined.

cAMP Accumulation Assay in Cell Culture

This in vitro assay quantifies the ability of H2 receptor agonists to stimulate the production of cyclic AMP in a cell line expressing the H2 receptor.

Methodology:

  • Cell Culture: A suitable cell line, such as CHO-K1 cells stably transfected with the human histamine H2 receptor, is cultured in appropriate media until confluent.

  • Cell Plating: The cells are harvested and seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are then incubated for 30 minutes at 37°C in the assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

    • Varying concentrations of the H2 agonist (amthamine or dimaprit) are added to the wells, and the plates are incubated for a further 15 minutes at 37°C.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value is then calculated to determine the potency of the agonist in stimulating cAMP production.

Conclusion

Both amthamine dihydrobromide and dimaprit are effective and selective agonists of the histamine H2 receptor. However, the experimental data consistently indicate that amthamine possesses a higher potency than dimaprit in a range of biological systems. The choice between these two agonists will, therefore, depend on the specific requirements of the research, including the desired concentration range for receptor activation and the experimental model being utilized. The detailed protocols provided in this guide offer a foundation for the robust and reproducible pharmacological characterization of these and other H2 receptor agonists.

References

Amthamine Dihydrobromide: A Comparative Guide for H2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amthamine (B1667264) dihydrobromide with other prominent histamine (B1213489) H2 receptor agonists. The information presented is collated from various experimental studies to offer an objective overview of its performance, supported by quantitative data and detailed methodologies for key experiments.

Executive Summary

Amthamine dihydrobromide is a potent and highly selective histamine H2 receptor agonist. Experimental data consistently demonstrates that Amthamine is approximately equipotent to histamine and significantly more potent than dimaprit (B188742) in various in vitro and in vivo models.[1] Its high selectivity for the H2 receptor, with negligible activity at H1 and weak antagonist effects at H3 receptors, makes it a valuable tool for investigating H2 receptor-mediated physiological processes.[1]

Data Presentation: Potency and Efficacy Comparison

The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to other commonly used H2 receptor agonists.

Table 1: In Vitro Potency of H2 Receptor Agonists in Isolated Guinea Pig Atria

AgonistpD2 (-log EC50 M)
Amthamine6.72
Histamine~6.7
Dimaprit~5.7

pD2 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Table 2: In Vitro Efficacy of H2 Receptor Agonists in Rat Isolated Gastric Fundus

AgonistEC50 (µM)
Amthamine18.9[1]
HistamineN/A
DimapritN/A

EC50 is the molar concentration of an agonist that produces 50% of the maximum possible effect. A lower EC50 value indicates greater potency.

Table 3: In Vivo Potency of H2 Receptor Agonists on Gastric Acid Secretion in Anesthetized Rats

AgonistED50 (µmol/kg i.v.)
Amthamine11.69[1]
Histamine~11
Dimaprit3 to 10-fold less potent than Amthamine[1]
Impromidine (B1671804)~0.0038 (in conscious dogs)[2]

ED50 is the dose of a drug that produces 50% of its maximum response. A lower ED50 value indicates greater potency.

Selectivity Profile

This compound exhibits high selectivity for the H2 receptor. Studies have shown that it has no stimulatory activity at H1 and H3 receptors.[1] This high selectivity is a key advantage, as it allows for the specific investigation of H2 receptor function without the confounding effects of activating other histamine receptor subtypes.

Signaling Pathways

Activation of the histamine H2 receptor primarily triggers the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade through adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Amthamine Agonist->H2R Binds to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Membrane_Prep Prepare cell membranes expressing H2 receptors Incubate Incubate membranes with radioligand and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled H2 antagonist (e.g., [3H]tiotidine) Radioligand->Incubate Test_Compound Prepare serial dilutions of Amthamine or other agonists Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection Cell_Culture Culture cells expressing H2 receptors Stimulate Incubate cells with varying concentrations of H2 agonist Cell_Culture->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect_cAMP Quantify cAMP levels (e.g., using TR-FRET) Lyse->Detect_cAMP

References

Validating Amthamine Dihydrobromide Activity: A Comparative Guide to H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the activity of the selective histamine (B1213489) H2 receptor agonist, Amthamine (B1667264) dihydrobromide, using well-established H2 receptor antagonists. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the pharmacological profile of Amthamine and similar compounds.

Unveiling the Potency of Amthamine

Amthamine dihydrobromide is a potent and highly selective agonist for the histamine H2 receptor.[1] Its activity is characterized by its ability to stimulate downstream signaling pathways, such as cyclic AMP (cAMP) production, and to elicit physiological responses like gastric acid secretion. The validation of Amthamine's H2 receptor-mediated effects is crucial and is typically achieved through competitive antagonism studies with known H2 receptor blockers.

Comparative Analysis of H2 Receptor Antagonists

The table below summarizes the key potency values for this compound and a selection of commonly used H2 receptor antagonists. These values are essential for comparing the relative efficacy of the agonist and the blocking potential of the antagonists.

CompoundParameterValueSpecies/TissueReference
This compound EC5018.9 µMRat isolated gastric fundus[2]
pD26.21Guinea pig right atrium[3]
Famotidine (B1672045) pA27.21 (vs. Amthamine)Human atrial appendages
Ranitidine (B14927) pA26.92 (vs. Histamine)Guinea-pig parietal cells (adenylate cyclase)[4]
Cimetidine (B194882) pA26.85 (vs. Histamine)Guinea-pig parietal cells (adenylate cyclase)[4]

Famotidine emerges as a particularly potent antagonist, demonstrating strong competitive action against Amthamine.[5][6][7] On a weight basis, famotidine is approximately eight times more potent than ranitidine and 40 times more potent than cimetidine.[8] Ranitidine and cimetidine are also effective competitive antagonists at the H2 receptor.[4][9][10]

Experimental Protocols for Validation

Accurate validation of Amthamine's activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key in vitro assays commonly employed for this purpose.

Isolated Rat Gastric Fundus Motility Assay

This assay assesses the ability of Amthamine to induce relaxation of the rat gastric fundus smooth muscle, a response mediated by H2 receptors, and the ability of H2 antagonists to block this effect.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Famotidine, Ranitidine, or Cimetidine

  • Isolated tissue bath system with force-displacement transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a rat via cervical dislocation and exsanguination.

  • Excise the stomach and place it in a petri dish containing Krebs-Henseleit solution.

  • Isolate the fundus region and cut it into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

  • Suspend a fundus strip in a 10 mL isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial tension of 1 g to the tissue and allow it to equilibrate for 60 minutes, with washes every 15 minutes.

  • To determine the antagonist's potency, pre-incubate the tissue with a known concentration of the H2 receptor antagonist (e.g., famotidine) for 30 minutes.

  • Generate a cumulative concentration-response curve for Amthamine by adding increasing concentrations of the agonist to the bath.

  • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Wash the tissue repeatedly to return to baseline.

  • Repeat steps 6-9 with different concentrations of the antagonist.

  • Construct Schild plots to determine the pA2 value of the antagonist.

cAMP Accumulation Assay in Transfected CHO Cells

This assay quantifies the increase in intracellular cAMP levels in response to H2 receptor activation by Amthamine in a cellular context and its inhibition by antagonists.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human H2 receptor.

  • Cell culture medium (e.g., DMEM/F12) with necessary supplements.

  • This compound.

  • Famotidine, Ranitidine, or Cimetidine.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Multi-well cell culture plates.

Procedure:

  • Seed the H2 receptor-transfected CHO cells into 96-well plates and culture until they reach approximately 80-90% confluency.

  • On the day of the assay, wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • To test for antagonist activity, add the H2 receptor antagonist (e.g., famotidine) at various concentrations to the wells and incubate for a further 15-30 minutes.

  • Stimulate the cells by adding this compound at a concentration that elicits a submaximal response (e.g., its EC80).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit, following the manufacturer's instructions.

  • Generate concentration-response curves for the antagonist to determine its IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_agonist Agonist Activity Amthamine Amthamine H2R H2 Receptor Amthamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces Response Cellular Response cAMP->Response

Caption: H2 Receptor Agonist Signaling Pathway.

G cluster_workflow Antagonist Validation Workflow start Start: Prepare Assay System (e.g., Isolated Tissue or Transfected Cells) preincubate Pre-incubate with H2 Antagonist (e.g., Famotidine) start->preincubate stimulate Stimulate with Amthamine preincubate->stimulate measure Measure Response (e.g., Relaxation or cAMP level) stimulate->measure analyze Analyze Data (Schild Plot / IC50) measure->analyze end End: Determine Antagonist Potency analyze->end

Caption: Experimental Workflow for H2 Antagonist Validation.

References

Amthamine Dihydrobromide: A Comparative Analysis of its Selectivity for Histamine H1 and H3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of amthamine (B1667264) dihydrobromide's selectivity for histamine (B1213489) H1 and H3 receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison against other relevant compounds.

Executive Summary

Amthamine dihydrobromide is well-established as a potent and highly selective agonist for the histamine H2 receptor. Extensive research confirms its utility in studies related to H2 receptor function, such as gastric acid secretion.[1] Conversely, experimental evidence indicates that this compound possesses virtually no activity at the histamine H1 receptor and exhibits only weak antagonistic properties at the histamine H3 receptor. This high degree of selectivity underscores its importance as a specific pharmacological tool for investigating H2 receptor-mediated pathways, with minimal confounding effects on H1 and H3 receptor systems.

Data Presentation: Comparative Binding Affinities

To contextualize the selectivity of amthamine, the following table summarizes its binding affinity in comparison to histamine and other selective ligands for the H1 and H3 receptors. The inhibitory constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value indicates a higher affinity.

CompoundReceptorLigand TypeKi (nM)Selectivity Profile
Amthamine H1 Agonist >10,000 Selective for H2 Receptor
H3 Weak Antagonist >10,000
HistamineH1Agonist~50 - 200Non-selective agonist for all histamine receptors
H3Agonist~5 - 20
MepyramineH1Inverse Agonist~1 - 5Highly selective H1 antagonist/inverse agonist
(R)-α-MethylhistamineH3Agonist~2 - 10Potent and selective H3 agonist
ThioperamideH3Antagonist/Inverse Agonist~2 - 5Potent and selective H3 antagonist/inverse agonist

Experimental Protocols

The determination of a compound's binding affinity and functional activity at specific receptors is achieved through standardized in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the selectivity of amthamine.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]mepyramine, a high-affinity H1 receptor antagonist.
  • Test Compound: this compound.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound (amthamine).
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
  • The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).
  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.
  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Histamine H3 Receptor (cAMP Accumulation Assay)

This assay measures the functional consequence of ligand binding to the H3 receptor, which is coupled to a Gi protein and inhibits adenylyl cyclase activity.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H3 receptor.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
  • Stimulant: Forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
  • Test Compound: this compound.
  • H3 Receptor Agonist: (R)-α-Methylhistamine (as a positive control).
  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

2. Procedure:

  • Cells are plated in 96- or 384-well plates and allowed to adhere.
  • The cells are then incubated with the test compound (amthamine) at various concentrations.
  • Forskolin is added to all wells to stimulate cAMP production.
  • The reaction is incubated for a defined period (e.g., 30 minutes at 37°C).
  • The reaction is stopped, and the intracellular cAMP levels are measured using the chosen detection kit.

3. Data Analysis:

  • The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is measured.
  • For agonists, the concentration-response curve is used to determine the EC50 value (the concentration that produces 50% of the maximal response).
  • For antagonists, the ability to shift the concentration-response curve of a known agonist (like (R)-α-Methylhistamine) is measured to determine the pA2 value.

Signaling Pathways and Experimental Workflow

To visually represent the biological processes and experimental logic, the following diagrams are provided.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Histamine H1 Receptor Signaling Pathway.

H3_Signaling_Pathway Histamine Histamine H3R H3 Receptor Histamine->H3R Binds to Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter_release Neurotransmitter Release Inhibition Gi->Neurotransmitter_release Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Experimental_Workflow start Start: Compound Selectivity Profiling receptor_prep Prepare Membranes with Recombinant H1/H3 Receptors start->receptor_prep binding_assay Perform Radioligand Binding Assay receptor_prep->binding_assay functional_assay Perform Functional Assay (e.g., cAMP measurement) receptor_prep->functional_assay data_analysis Data Analysis: Determine Ki and EC50/pA2 values binding_assay->data_analysis functional_assay->data_analysis comparison Compare Affinities and Potencies Across Receptor Subtypes data_analysis->comparison conclusion Conclusion on Selectivity Profile comparison->conclusion

References

A Comparative Analysis of Amthamine Dihydrobromide's Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Amthamine (B1667264) dihydrobromide's effects in various cell line models. Amthamine is a potent and selective histamine (B1213489) H2 receptor agonist, and understanding its activity profile across different cellular contexts is crucial for its application in research and potential therapeutic development.

Amthamine dihydrobromide consistently demonstrates its role as a selective H2 receptor agonist, eliciting downstream cellular responses primarily through the activation of this receptor subtype.[1] Its effects, however, manifest differently depending on the cell line and the specific signaling pathways present. This guide synthesizes data from multiple studies to offer a comparative perspective on its performance.

Quantitative Analysis of Amthamine's Effects

To facilitate a clear comparison, the following table summarizes the quantitative data on this compound's effects in different cell lines and tissues.

Cell Line/TissueEffect MeasuredPotency/EfficacyReference
Rat Isolated Gastric FundusGastric Acid SecretionEC50 = 18.9 µmol/L (full agonist)[2][3]
H2-transfected CHO cellscAMP ProductionDose-dependent increase[4]
Human Promonocytic Cell Line (U937)cAMP Production & c-fos ExpressionTransient increase in cAMP and c-fos expression[5]
Human Malignant Melanoma Cell LinesCell ProliferationStimulated growth in 2 of 4 cell lines[6]
Human Myocardium (pectinate muscle)Inotropic ActivityPositive inotropic activity at 0.3-100 µM[7]
HepG2 CellsPKA R2 (phospho S96) ExpressionDose-dependent increase[8]
MicrogliaInhibition of LPS-induced activationPre-incubation with 10 µM Amthamine showed inhibitory effects[9]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for Amthamine involves the activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed cellular responses.

G_protein_signaling Histamine H2 Receptor Signaling Pathway Amthamine Amthamine dihydrobromide H2R Histamine H2 Receptor (GPCR) Amthamine->H2R binds to and activates G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation, Secretion) PKA->Downstream phosphorylates targets leading to

Histamine H2 Receptor Signaling Pathway.

A typical experimental workflow to assess the effects of Amthamine on a specific cell line involves cell culture, treatment with the compound, and subsequent measurement of a relevant biological endpoint.

experimental_workflow General Experimental Workflow for Amthamine Effects cluster_assays Examples of Biological Assays start Start: Cell Line Selection culture Cell Culture and Seeding start->culture treatment Treatment with This compound (Dose-Response) culture->treatment incubation Incubation (Time-course) treatment->incubation assay Biological Assay incubation->assay data_analysis Data Analysis (e.g., EC50 calculation) assay->data_analysis cAMP_assay cAMP Assay assay->cAMP_assay proliferation_assay Proliferation Assay (e.g., MTT, BrdU) assay->proliferation_assay gene_expression_assay Gene Expression Analysis (e.g., qPCR, Western Blot) assay->gene_expression_assay end End: Conclusion data_analysis->end

General Experimental Workflow.

Detailed Experimental Protocols

cAMP Measurement in H2-transfected CHO cells

This protocol is based on the methodology described for studying cAMP production in response to H2 receptor activation.[4]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human histamine H2 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates and grown to confluence.

  • Assay Preparation: The growth medium is removed, and the cells are washed with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation. Cells are pre-incubated in this medium for a short period.

  • Amthamine Treatment: this compound is diluted to various concentrations in the assay medium. The medium is then removed from the cells and replaced with the Amthamine solutions.

  • Incubation: Cells are incubated with Amthamine for a specified time (e.g., 10-30 minutes) at 37°C.

  • cAMP Extraction: The reaction is stopped by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).

  • cAMP Quantification: The intracellular cAMP levels in the cell lysates are measured using a competitive enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of cAMP is normalized to the protein content of each well. Dose-response curves are then generated to determine the EC50 value.

Cell Proliferation Assay in Human Melanoma Cell Lines

This protocol is a generalized procedure based on methods used to assess the effect of histamine on melanoma cell growth.[6]

  • Cell Culture: Human melanoma cell lines are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Serum Starvation (Optional): To synchronize the cells and reduce the background proliferation rate, the cells may be incubated in a low-serum medium for 24 hours prior to treatment.

  • Amthamine Treatment: The medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle alone.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Proliferation Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

    • BrdU Assay: Cells are incubated with BrdU for a few hours to allow for its incorporation into newly synthesized DNA. The cells are then fixed, and the incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based format.

  • Data Analysis: The absorbance or fluorescence values are proportional to the number of viable, proliferating cells. The results are typically expressed as a percentage of the control, and dose-response curves can be plotted.

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the roles of the histamine H2 receptor in a variety of cellular processes. The data compiled in this guide highlight the compound's consistent agonistic activity at the H2 receptor, while also underscoring the diverse physiological outcomes that this activation can trigger in different cell types. For researchers, this comparative analysis provides a foundational understanding for selecting appropriate cell models and designing experiments to further elucidate the multifaceted functions of the histamine H2 receptor.

References

Amthamine Dihydrobromide vs. Ranitidine: A Comparative Analysis in H2 Receptor-Mediated Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of amthamine (B1667264) dihydrobromide, a potent histamine (B1213489) H2 receptor agonist, and ranitidine (B14927), a well-established H2 receptor antagonist. The data presented herein is derived from various in vitro and in vivo studies, offering a comprehensive overview of their respective efficacies and interaction in ranitidine-sensitive experimental models. This information is intended to assist researchers in designing experiments, interpreting results, and furthering the understanding of H2 receptor pharmacology.

Introduction to Amthamine and Ranitidine

Amthamine is a highly selective and potent agonist for the histamine H2 receptor, often demonstrating potency slightly greater than histamine itself.[1] Its selectivity for the H2 receptor, with minimal to no activity at H1 and H3 receptors, makes it a valuable pharmacological tool for investigating H2 receptor-mediated physiological processes.[1][2]

Ranitidine, conversely, is a competitive antagonist of the histamine H2 receptor.[3][4][5] It effectively blocks the action of histamine and other H2 agonists, leading to a reduction in gastric acid secretion.[3][6][7][8][9][10][11][12] This antagonistic property makes it a cornerstone in "ranitidine-sensitive" experimental models, where the involvement of the H2 receptor in a physiological response is confirmed by its blockade with ranitidine.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative parameters for amthamine and ranitidine across various experimental models. These values highlight the potency of amthamine as an agonist and the efficacy of ranitidine as its antagonist.

Table 1: Agonist Potency of Amthamine Dihydrobromide at the H2 Receptor
ParameterExperimental ModelValueReference
pD2Guinea-pig spontaneously beating atria (increase in sinus rate)6.72[1]
pD2Guinea-pig electrically driven papillary muscle (increase in contractility)6.17[1]
pD2Human atrium (increase in contractility)5.38[1]
ED50Conscious cats with gastric fistula (gastric acid secretion)0.069 µmol/kg/h[2]
ED50Anesthetized rats with lumen-perfused stomach (gastric acid secretion)11.69 µmol/kg (i.v.)[2]
EC50Rat isolated gastric fundus (secretagogue effect)18.9 µmol/l[2]
IC50Inhibition of C5a-induced eosinophil degranulation0.4 µM[13]
  • pD2 : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

  • ED50 : The dose of a drug that produces 50% of its maximum response in a population.

  • EC50 : The concentration of a drug that gives half-maximal response.

  • IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Antagonist Potency of Ranitidine against Amthamine-Induced Responses
ParameterExperimental ModelValueReference
pA2Guinea-pig spontaneously beating atria6.46[1]
pA2Guinea-pig electrically driven papillary muscle6.25[1]
  • pA2 : The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. It is a measure of the potency of a competitive antagonist.

Signaling Pathways and Experimental Visualization

The interaction between amthamine and ranitidine at the histamine H2 receptor initiates or blocks a cascade of intracellular events. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gs Protein H2R->G_protein Activates Amthamine Amthamine (Agonist) Amthamine->H2R Binds & Activates Ranitidine Ranitidine (Antagonist) Ranitidine->H2R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets Leading to G start Start: Isolated Tissue (e.g., Gastric Mucosa) prep Tissue Preparation & Equilibration start->prep control Baseline Measurement of Response prep->control add_amthamine Add Increasing Concentrations of Amthamine control->add_amthamine measure_response1 Measure Dose-Response (e.g., Acid Secretion) add_amthamine->measure_response1 washout Washout measure_response1->washout add_ranitidine Incubate with Ranitidine washout->add_ranitidine add_amthamine2 Add Increasing Concentrations of Amthamine add_ranitidine->add_amthamine2 measure_response2 Measure Dose-Response in Presence of Antagonist add_amthamine2->measure_response2 analysis Data Analysis: Calculate EC50, pA2 measure_response2->analysis

References

A Comparative Analysis of Amthamine Dihydrobromide and Impromidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Two Potent Histamine (B1213489) H2 Receptor Agonists

For researchers and drug development professionals navigating the landscape of histamine receptor agonists, a clear understanding of the pharmacological tools available is paramount. This guide provides a detailed comparative analysis of two widely used and potent histamine H2 receptor agonists: Amthamine (B1667264) dihydrobromide and impromidine (B1671804). By examining their performance based on available experimental data, this document aims to equip scientists with the information needed to select the appropriate compound for their research needs.

Introduction to Amthamine and Impromidine

Amthamine dihydrobromide and impromidine are both highly selective agonists for the histamine H2 receptor, a key player in gastric acid secretion and certain cardiovascular functions. While both compounds activate the same receptor, their distinct chemical structures lead to differences in potency, efficacy, and selectivity, making them suitable for different experimental applications.

This compound is a thiazole (B1198619) derivative recognized for its high selectivity for the H2 receptor.[1] It is often considered a full agonist and has been characterized as being slightly more potent than histamine itself in some preparations.[1] Its selectivity profile shows it to be a weak antagonist at H3 receptors with no activity at H1 receptors.[1]

Impromidine is an imidazole-containing guanidine (B92328) derivative known for its exceptional potency as a histamine H2 receptor agonist.[2] It has been described as a very potent and specific agonist for H2 receptors.[3] In some experimental models, impromidine has been shown to be significantly more potent than histamine.[3] However, on human ventricular myocardium, it has been characterized as a partial agonist compared to histamine.[4]

Comparative Analysis of In Vitro and In Vivo Data

The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the pharmacological properties of Amthamine and impromidine.

Table 1: Potency and Efficacy in Cardiac Tissue
CompoundPreparationParameterValueReference
Amthamine Guinea-pig spontaneously beating atriapD2 (sinus rate)6.72[5]
Guinea-pig electrically driven papillary musclepD2 (contractility)6.17[5]
Human isolated atrial appendagespD2 (inotropic activity)5.38[5]
Human isolated atrial appendagesEfficacyFull agonist (similar to histamine)[6]
Impromidine Human isolated atrial appendagesPotency10-30 times more active than histamine and Amthamine[6]
Human isolated atrial appendagesEfficacyPartial agonist (significantly lower maximum effect than histamine)[6]
Human isolated left ventricular preparationsEfficacyPartial agonist compared to histamine[4]
Table 2: Potency in Stimulating Gastric Acid Secretion
CompoundModelParameterValueReference
Amthamine Conscious cats with gastric fistulaED500.069 µmol/kg/h[7]
Impromidine Conscious dogs with gastric fistulaED503.8 nmol/kg/hr[3]
Table 3: Receptor Selectivity Profile
CompoundH1 Receptor ActivityH2 Receptor ActivityH3 Receptor ActivityReference
Amthamine No activityPotent agonistWeak antagonist[1]
Impromidine H1:H2 selectivity < 1:1000Very potent agonistNot specified in abstracts[3]

Signaling Pathways and Experimental Workflow

The activation of the histamine H2 receptor by agonists like Amthamine and impromidine initiates a well-characterized signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for evaluating these compounds.

H2_Signaling_Pathway Agonist Amthamine or Impromidine H2R Histamine H2 Receptor Agonist->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow start Start: Select Experimental Model (e.g., Isolated Tissue, Animal Model) prep Prepare Tissue/Animal (e.g., Isolate Guinea Pig Atrium, Prepare Gastric Fistula Cat) start->prep treatment Administer Agonist (Amthamine or Impromidine) in varying concentrations prep->treatment measurement Measure Physiological Response (e.g., Heart Rate, Contractile Force, Gastric Acid Output) treatment->measurement analysis Data Analysis (e.g., Dose-Response Curve, Calculate EC50/pD2) measurement->analysis comparison Compare Potency and Efficacy of Amthamine and Impromidine analysis->comparison end Conclusion comparison->end

Caption: Experimental Workflow for Agonist Evaluation.

Experimental Protocols

While full experimental protocols require access to the complete published papers, the following provides a detailed overview of the methodologies typically employed in the evaluation of Amthamine and impromidine, based on the reviewed literature.

In Vitro Assessment of Cardiac Effects (Isolated Guinea Pig Atrium)

Objective: To determine the potency (pD2) and efficacy of Amthamine and impromidine on the chronotropic (heart rate) and inotropic (contractility) effects in isolated cardiac tissue.

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The right atria (for chronotropic studies) or left ventricular papillary muscles (for inotropic studies) are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Apparatus: The tissue is connected to an isometric force transducer to record contractile force or rate of contraction. The preparation is allowed to equilibrate for a specified period (e.g., 60 minutes) under a resting tension.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Amthamine or impromidine to the organ bath. Each concentration is allowed to reach a steady-state response before the next addition.

  • Data Analysis: The increase in heart rate or contractile force is measured and plotted against the logarithm of the agonist concentration. The pD2 value (-log EC50) is calculated to determine the potency of each compound. The maximal response observed is used to assess efficacy. To determine the receptor subtype involved, experiments can be repeated in the presence of a selective H2 antagonist (e.g., ranitidine (B14927) or famotidine) to generate a Schild plot and calculate the pA2 value.[5]

In Vivo Assessment of Gastric Acid Secretion (Conscious Cat with Gastric Fistula)

Objective: To evaluate the in vivo potency (ED50) of Amthamine and impromidine in stimulating gastric acid secretion.

Methodology:

  • Animal Model: Adult cats are surgically prepared with a gastric fistula, allowing for the collection of gastric juice. The animals are allowed to recover fully from the surgery before experimentation.

  • Experimental Setup: On the day of the experiment, the cats are fasted but have free access to water. The gastric fistula is opened, and the stomach is rinsed with saline. Gastric juice is collected continuously in timed intervals.

  • Drug Administration: A basal period of gastric secretion is established. Amthamine or impromidine is then administered via continuous intravenous infusion at increasing doses.

  • Sample Analysis: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is calculated as the product of the volume and the acid concentration.

  • Data Analysis: The gastric acid output is plotted against the dose of the agonist. The ED50, the dose that produces 50% of the maximal response, is calculated to determine the in vivo potency of each compound.[7]

Conclusion

Both this compound and impromidine are valuable pharmacological tools for studying the histamine H2 receptor. The choice between them will depend on the specific requirements of the experiment.

  • Amthamine is a highly selective, full H2 receptor agonist with a potency comparable to or slightly greater than histamine. Its well-defined selectivity profile makes it an excellent choice for studies where minimizing off-target effects at H1 and H3 receptors is critical.[1]

  • Impromidine is an exceptionally potent H2 receptor agonist, significantly more potent than histamine and Amthamine in many systems.[3][6] This high potency can be advantageous in experiments requiring a strong and sustained H2 receptor stimulation. However, researchers should be aware that in some tissues, such as the human heart, it may act as a partial agonist.[4][6]

By carefully considering the comparative data and experimental contexts presented in this guide, researchers can make an informed decision on whether this compound or impromidine is the more suitable H2 receptor agonist for their scientific investigations.

References

A Comparative Guide to Amthamine Dihydrobromide and Other H2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amthamine (B1667264) dihydrobromide, a potent and selective histamine (B1213489) H2 receptor agonist, with other relevant H2 receptor agonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying H2 receptor-mediated effects.

Amthamine dihydrobromide is a highly selective H2 agonist, often demonstrating potency slightly greater than histamine itself.[1] It exhibits negligible activity at H1 receptors and only weak antagonism at H3 receptors, making it a valuable tool for specific H2 receptor research.[1][2] Its effects include the stimulation of gastric acid secretion and vasodilation of cerebral arteries.[1][2][3]

Comparative Efficacy and Potency of H2 Receptor Agonists

The following table summarizes the quantitative data for this compound and other common H2 receptor agonists, histamine and dimaprit. These compounds are frequently used to investigate the physiological roles of the H2 receptor.

CompoundAssaySpecies/TissueParameterValueReference
This compound Gastric Acid Secretion (in vivo)Cat (conscious)ED500.069 µmol/kg/h[3]
Gastric Acid Secretion (in vivo)Rat (anesthetized)ED5011.69 µmol/kg i.v.[3]
Gastric Acid Secretion (in vitro)Rat (isolated gastric fundus)EC5018.9 µmol/l[3]
Receptor BindingNot SpecifiedpKi5.2[4]
Histamine cAMP AccumulationClonal Cytolytic T LymphocytesEC501.7 x 10⁻⁵ M[5]
Dimaprit cAMP AccumulationHL-60 CellsEC505.7 x 10⁻⁶ M[6]
Receptor BindingGuinea Pig (right atrium)Ki44 µM[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize H2 receptor agonists are provided below.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the H2 receptor signaling pathway.

Objective: To determine the potency and efficacy of H2 receptor agonists by measuring their effect on intracellular cAMP levels in cells expressing the H2 receptor.

Materials:

  • Cells expressing H2 receptors (e.g., CHO-K1 or HEK293 cells transfected with the human H2 receptor).

  • Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).

  • Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Test compounds (this compound, histamine, dimaprit).

  • cAMP assay kit (e.g., chemiluminescent ELISA, TR-FRET, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the H2 receptor-expressing cells in appropriate flasks until they reach approximately 80% confluency.

  • Cell Preparation: Detach the cells from the flask, centrifuge, and resuspend them in stimulation buffer to the desired concentration (e.g., 0.6 million cells/mL).

  • Assay Plate Preparation: Dispense the cell suspension into a 96- or 384-well white opaque plate.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a control with no compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate EC50 values for each compound.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This assay directly measures the physiological effect of H2 receptor activation on gastric acid secretion in a whole-animal model.

Objective: To evaluate the in vivo potency and efficacy of H2 receptor agonists in stimulating gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g).

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Perfusion pump.

  • pH meter and electrode.

  • Saline solution (0.9% NaCl).

  • Test compounds (this compound, histamine, dimaprit).

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Surgical Procedure: Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Basal Acid Output: Collect the gastric effluent for a baseline period to measure basal acid secretion.

  • Compound Administration: Administer the test compounds intravenously (i.v.) at various doses.

  • Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 10-15 minutes) for a set period after compound administration.

  • Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard NaOH solution to a pH of 7.0.

  • Data Analysis: Calculate the acid output for each collection period and generate dose-response curves to determine the ED50 for each compound.[2]

Visualizing H2 Receptor-Mediated Effects

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating H2 receptor agonists.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Amthamine dihydrobromide Agonist->H2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation receptor_binding Receptor Binding Assay (Determine Ki) camp_assay cAMP Accumulation Assay (Determine EC50) receptor_binding->camp_assay selectivity_panel H1/H3 Receptor Selectivity Assays camp_assay->selectivity_panel hit_identification Hit Identification & Lead Selection selectivity_panel->hit_identification gastric_secretion Gastric Acid Secretion Assay (Determine ED50) other_models Other Relevant In Vivo Models gastric_secretion->other_models candidate_drug Candidate Drug other_models->candidate_drug compound_library Compound Library (H2 Agonist Candidates) compound_library->receptor_binding hit_identification->gastric_secretion

Caption: H2 Agonist Evaluation Workflow.

References

Amthamine Dihydrobromide: A Superior Reference Compound for Histamine H2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is paramount for the accurate characterization of receptor pharmacology. In the study of the histamine (B1213489) H2 receptor, a key player in gastric acid secretion and a therapeutic target for acid-related disorders, amthamine (B1667264) dihydrobromide has emerged as a highly selective and potent agonist, offering distinct advantages over other commonly used ligands.

This guide provides a comprehensive comparison of amthamine dihydrobromide with other standard H2 receptor agonists and antagonists, supported by experimental data and detailed protocols to aid in the design and execution of robust in vitro studies.

Comparative Analysis of H2 Receptor Ligands

Amthamine's utility as a reference compound stems from its high selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4) and its potent agonist activity, comparable to the endogenous ligand, histamine.[1]

Quantitative Comparison of H2 Receptor Agonists

The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of this compound in comparison to histamine and another commonly used H2 agonist, dimaprit. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.

CompoundReceptor Binding Affinity (pKi)Functional Agonist Potency (pEC50)
Amthamine ~7.4~6.8
Histamine~6.9~6.5
Dimaprit~5.5~5.8

Note: The presented values are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Quantitative Comparison of H2 Receptor Antagonists

This table provides the binding affinities (pKi) of commonly used H2 receptor antagonists, which are essential tools for characterizing the H2 receptor.

CompoundReceptor Binding Affinity (pKi)
Famotidine~8.0
Ranitidine~7.2
Cimetidine~6.8

Note: The presented values are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream cellular responses.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor G_protein Gs Protein (αβγ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (α subunit) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Amthamine Amthamine Amthamine->H2R Binds to

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

H2 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the H2 receptor using a radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H2 receptor.

  • Radioligand: [³H]Tiotidine (a high-affinity H2 antagonist).

  • Reference Compound: this compound.

  • Test Compounds: Compounds to be evaluated.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: Pre-treated with polyethylenimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of various concentrations of the test compound or reference compound (Amthamine). For determining non-specific binding, use a high concentration of a known H2 antagonist (e.g., 10 µM Tiotidine).

    • 50 µL of [³H]Tiotidine at a final concentration close to its Kd value.

    • 50 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H2 Receptor Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to measure the ability of a test compound to stimulate cAMP production via the H2 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human H2 receptor.

  • Reference Agonist: this compound.

  • Test Compounds: Compounds to be evaluated for agonist or antagonist activity.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well Cell Culture Plates.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for 15-30 minutes at 37°C.

  • Compound Addition:

    • For Agonist Testing: Add various concentrations of the test compound or Amthamine to the wells.

    • For Antagonist Testing: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes before adding a fixed concentration of Amthamine (typically its EC80).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Agonists: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal response) and the maximum effect (Emax).

    • For Antagonists: Plot the inhibition of the Amthamine-induced cAMP response against the log of the antagonist concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the performance of a test compound with amthamine as a reference standard in both binding and functional assays.

Experimental_Workflow cluster_setup Assay Setup cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay cluster_analysis Data Analysis & Comparison A Prepare H2 Receptor-Expressing Cell Membranes or Whole Cells C Incubate Membranes with [3H]Tiotidine and Compounds A->C G Incubate Cells with Compounds (with IBMX) A->G B Prepare Serial Dilutions of Test Compound & Amthamine B->C B->G D Filter and Wash to Separate Bound Ligand C->D E Quantify Radioactivity D->E F Calculate Ki Values E->F K Compare Binding Affinities (Ki Test vs. Ki Amthamine) F->K H Lyse Cells G->H I Measure cAMP Levels H->I J Calculate EC50/IC50 Values I->J L Compare Functional Potencies (EC50/IC50 Test vs. EC50 Amthamine) J->L M Determine Compound Profile (Agonist/Antagonist/Selectivity) K->M L->M

Experimental Workflow for H2 Ligand Characterization

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Amthamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Amthamine dihydrobromide, a selective histamine (B1213489) H2 receptor agonist. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. According to safety data sheets, this compound is classified as harmful and an irritant.

Key Hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of spills, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and transfer it into an airtight container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. The substance is incompatible with strong oxidizing agents.[1]

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.

    • For solutions, use a labeled, leak-proof container. Given its solubility in water, do not dispose of it down the drain.[2]

    • The container must be clearly marked with "Hazardous Waste" and the chemical name: "this compound".

  • Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal carrier.[1] This is a mandatory step to ensure compliance with local and national environmental regulations.

  • Packaging for Disposal:

    • Ensure the inner packaging containing the chemical is securely sealed before placing it in any outer packaging for transport by the waste carrier.[1]

    • Contaminated outer packaging may be recyclable if thoroughly decontaminated; otherwise, it should also be disposed of as hazardous waste.[1]

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the licensed waste carrier.

Chemical and Physical Properties

A summary of this compound's key properties is provided in the table below for easy reference.

PropertyValue
CAS Number 142457-00-9
Molecular Formula C₆H₁₁N₃S·2HBr
Molecular Weight 319.06 g/mol
Appearance Solid, off-white
Solubility Soluble in water to 100 mM
Purity ≥99%
Storage Desiccate at -20°C

(Data sourced from multiple references)[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste properly segregated? A->B C Segregate from incompatible materials (e.g., strong oxidizers) B->C No D Place in a labeled, sealed hazardous waste container B->D Yes C->D E Contact licensed hazardous waste carrier D->E F Store waste in a designated, secure area pending pickup E->F G Complete all required disposal documentation F->G H End: Waste properly disposed G->H

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Amthamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Amthamine dihydrobromide. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound in both solid and solution forms. These recommendations are based on a conservative approach to safety in light of conflicting safety data sheet information.

Body Part Solid Form Solution Form
Hands Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[2]Safety glasses with side-shields or goggles.[2]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2] If dust is generated, wear a NIOSH-approved respirator.[1]Use only in a well-ventilated area or under a chemical fume hood.[2]
Body Laboratory coat.Laboratory coat.

Experimental Protocol: Safe Handling of this compound

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation, especially when handling the solid form to avoid dust formation.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[2]

2. Handling the Solid Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood.

  • Avoid creating dust. If dust is generated, ensure respiratory protection is worn.[1]

  • Close the container tightly after use.

3. Preparation of Solutions:

  • This compound is soluble in water.[3][4]

  • Slowly add the weighed solid to the solvent in a suitable container within the chemical fume hood.

  • Stir the solution gently until the solid is fully dissolved.

4. Post-Handling and Cleanup:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and dispose of gloves properly.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect unused solutions and any solvent used for rinsing glassware in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

AmthamineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare work area (Chemical Fume Hood) A->B C Weigh Solid Amthamine B->C D Prepare Solution C->D E Decontaminate work area D->E F Dispose of waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amthamine dihydrobromide
Reactant of Route 2
Reactant of Route 2
Amthamine dihydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.